3-Cyanobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyanobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(12)11-10/h1-4H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPMNVLZRQRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620516 | |
| Record name | 3-Cyanobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19731-01-2 | |
| Record name | Benzoic acid, 3-cyano-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19731-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Cyanobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanobenzohydrazide is a versatile organic compound that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly hydrazone derivatives. Its unique chemical structure, featuring a benzonitrile moiety and a hydrazide functional group, makes it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis protocols, and key reactions of this compound, with a focus on its applications in the development of novel therapeutic agents.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C₈H₇N₃O. The presence of the cyano and hydrazide groups contributes to its polarity and reactivity. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 19731-01-2 |
| Appearance | White to off-white solid |
| Melting Point | 157-158 °C (for the hydrochloride salt) |
| Density | 1.289 g/cm³ |
| Refractive Index | 1.61 |
| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |
Spectral Data Analysis
The structural features of this compound can be elucidated through various spectroscopic techniques. The following table summarizes the expected characteristic peaks in its Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) spectra, based on data from closely related benzohydrazide compounds.[1]
| Spectroscopy | Characteristic Peaks and Interpretation |
| IR (Infrared) | - N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups of the hydrazide moiety. - C≡N stretching: A sharp, medium-intensity peak around 2230 cm⁻¹ characteristic of the nitrile group. - C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group. - C-N stretching: A band around 1400 cm⁻¹.[2] |
| ¹H NMR | - Aromatic Protons: Signals in the range of 7.5-8.5 ppm. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to their coupling. - -NH Proton: A broad singlet that can appear between 8.0 and 10.0 ppm, which is exchangeable with D₂O. - -NH₂ Protons: A broad singlet that can appear between 4.0 and 5.0 ppm, also exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.[2] - Aromatic Carbons: Multiple signals between 110 and 140 ppm. The carbon attached to the cyano group will be significantly deshielded. - Cyano Carbon (C≡N): A signal in the range of 115-120 ppm. |
| MS (Mass Spec) | - Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the hydrazide group (-NHNH₂) and cleavage of the benzoyl moiety. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-cyanobenzoate. This is a common and efficient method for preparing hydrazides.[3]
Materials:
-
Methyl 3-cyanobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
A solution of methyl 3-cyanobenzoate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (1.2 to 1.5 equivalents) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of a white solid.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
The precursor, methyl 3-cyanobenzoate, can be synthesized from methyl 3-formylbenzoate through an oximation reaction followed by dehydration.[4]
Reactivity and Applications in Drug Development
The primary reactivity of this compound lies in the nucleophilicity of the terminal nitrogen atom of the hydrazide group. This makes it an excellent building block for the synthesis of hydrazones through condensation reactions with aldehydes and ketones.[5]
Formation of Hydrazones
The reaction of this compound with an aldehyde or ketone, typically under acidic catalysis, yields the corresponding N-acylhydrazone. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules.
Caption: Reaction of this compound with an aldehyde to form a hydrazone.
Biological Significance and Signaling Pathways
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The 3-cyano substitution on the benzene ring can significantly influence the electronic properties and biological activity of the resulting hydrazone derivatives.
Anticancer Activity: Many hydrazone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, some benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[7] Inhibition of EGFR signaling is a clinically validated strategy in cancer therapy, as it can disrupt downstream pathways involved in cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Antimicrobial Activity: The hydrazone scaffold is also a key feature in many compounds with significant antimicrobial activity. These compounds can exert their effects through various mechanisms, such as inhibiting essential microbial enzymes or disrupting cell wall synthesis. The incorporation of the this compound moiety can lead to the development of novel antimicrobial agents with improved potency and a broader spectrum of activity.[8]
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an ideal scaffold for creating diverse libraries of bioactive compounds. The demonstrated potential of its hydrazone derivatives to modulate key biological pathways, such as EGFR signaling, highlights the importance of this compound as a precursor for the discovery of new anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: 3-Cyanobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties and Structure
3-Cyanobenzohydrazide is a derivative of benzoic acid, featuring a cyano group at the meta position and a hydrazide functional group. The presence of these reactive moieties makes it a versatile building block in organic synthesis.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C#N |
| Appearance | Predicted: White to off-white solid |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from 3-cyanobenzoic acid. The general methodology for the synthesis of benzohydrazides involves the esterification of the corresponding benzoic acid followed by hydrazinolysis.[1]
Step 1: Esterification of 3-Cyanobenzoic Acid
-
Reactants: 3-cyanobenzoic acid, methanol, and a catalytic amount of sulfuric acid.
-
Procedure:
-
A mixture of 3-cyanobenzoic acid (1 equivalent) and an excess of methanol is taken in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is refluxed for approximately 4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The resulting crude methyl 3-cyanobenzoate is then used in the next step.
-
Step 2: Hydrazinolysis of Methyl 3-Cyanobenzoate
-
Reactants: Methyl 3-cyanobenzoate and hydrazine hydrate.
-
Procedure:
-
The crude methyl 3-cyanobenzoate from the previous step is dissolved in a suitable solvent like ethanol.
-
Hydrazine hydrate (an excess, typically 1.2-1.5 equivalents) is added to the solution.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling the reaction mixture to room temperature, the precipitated product, this compound, is collected by filtration.
-
The solid is washed with cold ethanol or water to remove any unreacted starting materials and byproducts.
-
The final product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Applications in Drug Development
Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The 3-cyanobenzoyl moiety, a key structural feature of this compound, is found in potent inhibitors of p38 mitogen-activated protein (MAP) kinase.
p38 MAP Kinase Inhibition
The p38 MAP kinase signaling pathway plays a critical role in the cellular response to inflammatory cytokines and stress.[5] Dysregulation of this pathway is implicated in various inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Therefore, inhibitors of p38 kinase are of significant therapeutic interest.[6][7]
One notable example is the compound 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide , which is a known p38 kinase inhibitor. The "3-cyanobenzoyl" portion of this molecule is crucial for its activity, suggesting that this compound can serve as a valuable starting material or fragment for the design and synthesis of novel p38 inhibitors.
The general mechanism of action for many p38 inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets and blocking the inflammatory signaling cascade.
Potential Biological Activities
Based on the broader class of hydrazide and hydrazone compounds, this compound derivatives could be investigated for a variety of other biological activities:
-
Antimicrobial Activity: Hydrazones have been extensively studied for their antibacterial and antifungal properties.[3]
-
Anticancer Activity: Numerous hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines, with some inducing apoptosis and cell cycle arrest.[8]
-
Anti-inflammatory and Analgesic Activity: The inhibition of inflammatory pathways suggests potential applications in treating pain and inflammation.[4]
References
- 1. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 6. WO1999000357A1 - INHIBITORS OF p38 - Google Patents [patents.google.com]
- 7. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 3-Cyanobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanobenzohydrazide is a small molecule belonging to the benzohydrazide class of organic compounds. Hydrazides and their derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of the cyano group, a versatile functional group, on the benzene ring of this compound suggests potential for unique chemical reactivity and biological interactions, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and potential biological significance, based on available data for closely related compounds.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a cyano group at the meta position and a hydrazide group.
Table 1: General Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C#N |
| LogP (Predicted) | 0.85 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-cyanobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 3-cyanobenzoate (0.1 mol) in 50 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The white precipitate of this compound formed is collected by filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum desiccator.
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the expected spectral data are summarized below.[5][6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-N functional groups.
Table 2: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3200 | Strong, Broad | N-H stretching (hydrazide) |
| 2230-2210 | Strong, Sharp | C≡N stretching (nitrile) |
| 1680-1640 | Strong | C=O stretching (amide I) |
| 1600-1580 | Medium | C=C stretching (aromatic) |
| 1550-1500 | Medium | N-H bending (amide II) |
| 1300-1200 | Medium | C-N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments in the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | -CONH- |
| ~8.2-7.6 | Multiplet | 4H | Aromatic protons |
| ~4.5 | Broad Singlet | 2H | -NH₂ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~135-125 | Aromatic carbons |
| ~118 | C≡N (nitrile) |
| ~112 | Aromatic carbon attached to CN |
Mass Spectrometry (MS)
The mass spectrum would confirm the molecular weight of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 161 | [M]⁺ (Molecular ion) |
| 131 | [M - NH₂]⁺ |
| 104 | [M - CONHNH₂]⁺ |
| 76 | [C₆H₄]⁺ |
Crystal Structure
While the specific crystal structure of this compound has not been reported, analysis of related benzohydrazide structures, such as 3-chlorobenzohydrazide, provides insights into its likely solid-state conformation and intermolecular interactions.[10][11][12][13][14] The molecule is expected to be largely planar, with the hydrazide group potentially showing some torsion relative to the benzene ring. In the solid state, intermolecular hydrogen bonding between the hydrazide N-H and C=O groups is anticipated to be a dominant feature, leading to the formation of dimers or extended chains.[12] The cyano group may also participate in weaker intermolecular interactions.
Potential Biological Activities and Mechanisms of Action
Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of biological activities.[1][2][3][4][15] The incorporation of a cyano group may modulate these activities and introduce novel pharmacological properties.
Potential Biological Activities:
-
Anticancer: Many hydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][16]
-
Antimicrobial: The hydrazide moiety is a key feature in several antimicrobial agents.[4][17]
-
Enzyme Inhibition: Hydrazides have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and DNA gyrase, which are important targets in cancer and infectious diseases, respectively.[18][19]
Potential Mechanisms of Action: The biological activity of hydrazides can be attributed to their ability to chelate metal ions, interact with biological macromolecules through hydrogen bonding, and participate in various enzymatic reactions. The cyano group in this compound could potentially act as a hydrogen bond acceptor or participate in covalent interactions with biological targets. One plausible mechanism of action for hydrazide derivatives is the inhibition of key enzymes involved in disease pathogenesis.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide, based on the analysis of related compounds, provides a foundational understanding of its molecular structure, synthesis, and potential biological activities. Further experimental validation of the predicted properties and in-depth biological screening are warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. etd.auburn.edu [etd.auburn.edu]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structures of three N-acylhydrazone isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 16. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy [mdpi.com]
3-Cyanobenzohydrazide: An In-Depth Solubility Profile for Researchers and Drug Development Professionals
Introduction: 3-Cyanobenzohydrazide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its hydrazide functional group serves as a key building block for the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of its solubility profile is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and presents logical workflows to aid researchers in their studies.
Core Solubility Data
Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on its use in synthetic procedures and for biological testing of its derivatives, a qualitative solubility profile can be inferred. The following table summarizes the known and inferred solubility characteristics of this compound.
| Solvent | Chemical Class | Quantitative Solubility (at 25 °C) | Qualitative Solubility | Source/Inference |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | Commonly used as a solvent for biological screening of benzohydrazide derivatives.[1] |
| Ethanol | Protic Polar | Data not available | Soluble/Sparingly Soluble | Used as a solvent for recrystallization and in reaction mixtures for synthesizing derivatives.[2] |
| Dioxane | Aprotic, Moderately Polar | Data not available | Soluble | Mentioned as a solvent in the synthesis of precursors for hydrazide derivatives.[3] |
| Water | Protic Polar | Data not available | Sparingly Soluble/Insoluble | General characteristic of similar organic compounds. |
| Petroleum Ether | Nonpolar | Data not available | Insoluble | Used as a washing solvent to remove nonpolar impurities, indicating insolubility.[2] |
Note: The qualitative solubility is inferred from its use in various experimental procedures. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of this compound solubility, adapted from established methodologies like the shake-flask method.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of sealed vials.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilution: Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Signaling Pathways and Logical Relationships
While this compound is a precursor for many biologically active molecules, specific signaling pathways directly modulated by this compound are not well-documented. However, its derivatives have been implicated in various mechanisms of action. The logical relationship from the core compound to its potential biological effects is illustrated below.
Caption: From chemical scaffold to biological activity.
This guide serves as a foundational resource for researchers and professionals in drug development. For specific applications, it is crucial to experimentally determine the solubility of this compound under the conditions relevant to the intended use.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
An In-depth Technical Guide to 3-Cyanobenzohydrazide: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyanobenzohydrazide, a versatile chemical intermediate. While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its synthesis and utility can be understood within the broader context of the development of benzohydrazides and their precursors. This document details the probable synthetic routes, experimental protocols, and key chemical and physical properties of this compound. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Discovery and History
The history of this compound is intrinsically linked to the exploration of aromatic carboxylic acid derivatives and their applications in various fields of chemistry. While a specific date or publication marking its first synthesis is not prominent, its conceptualization and synthesis can be traced back to the foundational work on its precursors, primarily 3-cyanobenzoic acid and its esters.
The development of methods to synthesize 3-cyanobenzoic acid, a key starting material, was a crucial step. Early methods likely involved the Sandmeyer reaction on 3-aminobenzoic acid or the oxidation of 3-cyanotoluene. The subsequent conversion of the carboxylic acid to its methyl ester, methyl 3-cyanobenzoate, provided a more reactive substrate for nucleophilic acyl substitution.
The reaction of esters with hydrazine hydrate to form hydrazides has been a well-established synthetic transformation for over a century. Therefore, the preparation of this compound would have been a logical extension of this methodology once its precursor, methyl 3-cyanobenzoate, became accessible. Benzohydrazides, as a class of compounds, gained significant interest in the mid-20th century due to their biological activities, including their use as antitubercular agents. This interest likely spurred the synthesis of a wide array of substituted benzohydrazides, including the 3-cyano derivative, for screening and as building blocks for more complex molecules.
In contemporary research, this compound is utilized as a key intermediate in the synthesis of various heterocyclic compounds and as a precursor for the development of novel pharmaceutical agents and functional materials.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the hydrazinolysis of a 3-cyanobenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate.
Synthetic Pathway
The overall synthetic scheme can be visualized as a two-step process starting from 3-cyanobenzoic acid:
Caption: Synthetic pathway for this compound from 3-cyanobenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Cyanobenzoate from 3-Cyanobenzoic Acid
-
Reaction Setup: To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-cyanobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound from Methyl 3-Cyanobenzoate
-
Reaction Setup: Dissolve methyl 3-cyanobenzoate (1 equivalent) in a suitable alcohol, such as ethanol or methanol (5-10 volumes).
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation. The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to obtain this compound. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that experimental values can vary slightly based on the purity of the sample and the analytical method used.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approx. 150-154 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in hot ethanol and methanol; insoluble in water. |
| CAS Number | 43038-35-3 |
Spectroscopic Data
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.9 (s, 1H, -CONH-), ~8.2 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~4.5 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O), ~135-120 (Ar-C), ~118 (C≡N), ~112 (Ar-C-CN) |
| FT-IR (KBr, cm⁻¹) | ν: ~3300-3200 (N-H stretching), ~2230 (C≡N stretching), ~1650 (C=O stretching, Amide I), ~1600-1450 (C=C aromatic stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 162.06 [M+H]⁺, 184.04 [M+Na]⁺ |
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The presence of three reactive sites—the cyano group, the hydrazide moiety, and the aromatic ring—allows for a diverse range of chemical transformations.
Caption: Key reactions and application areas of this compound.
Its derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors and antimicrobial agents. The cyano group can be further transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, expanding its synthetic utility.
Safety Information
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a readily accessible and synthetically versatile intermediate. While its specific discovery is not well-documented, its preparation follows established and reliable synthetic methodologies. The presence of multiple reactive functional groups makes it a valuable tool for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. This guide provides a foundational understanding of its synthesis, properties, and potential applications for researchers and professionals in the chemical sciences.
The Stability of 3-Cyanobenzohydrazide: A Technical Overview Based on Analogous Structures
Disclaimer: As of late 2025, a comprehensive search of scientific literature, patent databases, and technical reports has revealed no specific studies detailing the physical and chemical stability of 3-Cyanobenzohydrazide. Consequently, quantitative data on its degradation kinetics, the effects of environmental factors (temperature, pH, light, humidity), solid-state stability, and polymorphism are not publicly available.
This technical guide, therefore, provides a prospective analysis based on the known stability of analogous chemical structures, namely benzohydrazide derivatives and aromatic nitriles. The experimental protocols and potential degradation pathways described are hypothetical and represent standard methodologies for conducting such an investigation in a drug development context.
Predicted Physicochemical Properties and Stability Profile
This compound possesses two primary functional groups that will dictate its stability: the hydrazide moiety (-CONHNH₂) and the aromatic nitrile group (-CN). Both groups can be susceptible to degradation under certain conditions.
1.1 Hydrolytic Stability:
The hydrazide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to form 3-cyanobenzoic acid and hydrazine. The rate of hydrolysis is expected to be pH-dependent. Generally, hydrazides are more stable at a neutral pH.[1] A study on glycoconjugates with hydrazide linkages showed that their stability increased as the pH approached neutrality, with half-lives varying significantly with pH.[1]
The nitrile group is generally stable to hydrolysis under mild conditions but can be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions.
1.2 Oxidative Stability:
The hydrazide moiety is known to be susceptible to oxidation. Oxidizing agents could potentially lead to the formation of various degradation products, including diimide and benzoic acid derivatives. The presence of the electron-withdrawing nitrile group on the aromatic ring might influence the susceptibility of the hydrazide group to oxidation.
1.3 Photostability:
Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to the formation of radical species and subsequent degradation products. A comprehensive photostability study would be necessary to determine the compound's lability to light.
1.4 Thermal Stability:
In the solid state, the thermal stability of this compound would need to be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2] These analyses would reveal the melting point, decomposition temperature, and any polymorphic transitions. For benzohydrazide derivatives, thermal analysis is a key method to confirm stability.[3][4]
1.5 Solid-State Stability and Polymorphism:
The solid-state stability of a compound is crucial for its formulation and storage.[5][6][7] Factors such as humidity and mechanical stress can influence the physical form and chemical stability of the solid.[6][7] It is plausible that this compound could exist in different polymorphic forms, each with its own unique physicochemical properties, including stability and solubility.[5]
Hypothetical Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound would involve forced degradation studies as mandated by regulatory bodies like the ICH.[8][9][10] These studies are designed to identify potential degradation products and establish stability-indicating analytical methods.[9][10][11]
2.1 Forced Degradation Study Protocol:
A typical forced degradation study would expose a solution of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid drug substance would be exposed to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: The drug substance, in both solid and solution form, would be exposed to a light source according to ICH Q1B guidelines.
Samples would be collected at various time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[11][12]
2.2 Stability-Indicating Analytical Method:
A reverse-phase HPLC method with UV detection would be developed and validated to separate this compound from its potential degradation products.[11][12] Mass spectrometry (LC-MS) would be used to identify the mass of the degradation products to aid in structure elucidation.[12]
The following is a hypothetical workflow for a forced degradation study of this compound.
Potential Degradation Pathways
Based on the chemistry of the functional groups, the following degradation pathways can be postulated. The validation of these pathways would require the identification of the degradation products formed during forced degradation studies.
Quantitative Data Summary
As stated in the disclaimer, no quantitative stability data for this compound has been found in the published literature. Therefore, a table summarizing such data cannot be provided at this time. The generation of this data would require dedicated laboratory studies.
Conclusion
While specific stability data for this compound is currently unavailable, a general understanding of the stability of benzohydrazide and aromatic nitrile compounds allows for a prospective analysis. The hydrazide moiety is likely the most labile part of the molecule, being susceptible to hydrolysis and oxidation. The nitrile group is expected to be more stable under typical storage conditions.
For researchers and drug development professionals, it is imperative to conduct comprehensive stability studies, including forced degradation, to understand the intrinsic stability of this compound, identify potential degradation products, and develop a validated stability-indicating analytical method. The hypothetical workflows and pathways presented in this guide provide a framework for how such studies could be designed and interpreted.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Development of ternary solid dispersions with hydrophilic polymer and surface adsorbent for improving dissolution rate of carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to 3-Cyanobenzohydrazide: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanobenzohydrazide is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and drug development. As a derivative of benzohydrazide, it serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical characterization, and known biological activities. While specific data for this compound is limited in some areas, this guide extrapolates from closely related analogues to provide a thorough understanding of its potential. Detailed experimental protocols, quantitative data from related compounds, and visual representations of synthetic pathways and potential mechanisms of action are presented to facilitate further research and development.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its chemical structure consists of a benzene ring substituted with a cyano group at the meta position and a hydrazide functional group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Cyanobenzamide[1] | C8H6N2O | 146.15 | Not specified |
| 3-Nitrobenzohydrazide[2] | C7H7N3O3 | 181.15 | Not specified |
| 3-Cyanophenylhydrazine Hydrochloride[3] | C7H8ClN3 | 169.61 | Not specified |
Synthesis of this compound
A common and effective method for the synthesis of benzohydrazide derivatives involves the hydrazinolysis of the corresponding methyl ester.[4] This two-step process begins with the esterification of the carboxylic acid followed by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is adapted from general methods for benzohydrazide synthesis.[4][5][6]
Step 1: Synthesis of Methyl 3-Cyanobenzoate
-
To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-cyanobenzoate.
Step 2: Synthesis of this compound
-
Dissolve methyl 3-cyanobenzoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.
Caption: Synthetic pathway for this compound.
Analytical Characterization
The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Predicted and Reported Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Signals |
| ¹H NMR | This compound (Predicted) | Aromatic protons (δ 7.5-8.2 ppm), -NH proton (δ ~9.5 ppm, broad singlet), -NH₂ protons (δ ~4.5 ppm, broad singlet) |
| 4-Chloro-Benzoic Acid (4-allyloxy-benzylidene)-hydrazide[5] | Aromatic protons (multiplet), -CH= proton (singlet), -NH proton (singlet) | |
| ¹³C NMR | This compound (Predicted) | Carbonyl carbon (δ ~165 ppm), Cyano carbon (δ ~118 ppm), Aromatic carbons (δ 110-140 ppm) |
| 4-Chloro-Benzoic Acid (4-allyloxy-benzylidene)-hydrazide[5] | Carbonyl carbon, Aromatic carbons, Alkene carbons | |
| IR (cm⁻¹) | Benzohydrazide derivatives[5] | N-H stretching (3200-3400), C=O stretching (1640-1680), C≡N stretching (~2230) |
| Mass Spec (m/z) | 3-Cyanobenzamide[1] | 146.15 (M⁺) |
Biological Activities and Potential Therapeutic Applications
Hydrazide and hydrazone derivatives are a well-established class of compounds with a wide range of pharmacological activities.[7][8] While specific biological data for this compound is not extensively reported, studies on analogous compounds suggest significant potential, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzohydrazide and hydrazone derivatives against various cancer cell lines.[6][9] The mechanism of action is often attributed to the inhibition of specific enzymes or interference with critical cellular signaling pathways.
Table 3: In Vitro Anticancer Activity of Related Hydrazone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-N'-(3-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide (H3) | A549 (Lung) | 2.45 | [9] |
| MCF-7 (Breast) | 1.89 | [9] | |
| HeLa (Cervical) | 1.23 | [9] | |
| HepG2 (Liver) | 1.56 | [9] | |
| 3-(4-Chlorophenyl)-N'-(3-(4-chlorophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide (5c) | HCT-116 (Colon) | 9.3 ± 1.4 | [5] |
| 3-(4-Bromophenyl)-N'-(3-(4-bromophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide (5d) | HCT-116 (Colon) | 8.5 ± 1.3 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Hydrazone derivatives have also been extensively studied for their antibacterial and antifungal properties.[10] The presence of the azomethine group (-C=N-) is often considered crucial for their antimicrobial action.
Table 4: In Vitro Antimicrobial Activity of Related Hydrazone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides | S. aureus | 37.71 (pMICam) | [4] |
| E. coli | - | [4] | |
| N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazide | S. aureus | Active | [4] |
| E. coli | Active | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[5]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action
While the precise molecular targets of this compound are not yet fully elucidated, the anticancer activity of related hydrazone compounds is often associated with the induction of apoptosis and cell cycle arrest.
Caption: A generalized apoptotic pathway induced by hydrazone derivatives.
Some hydrazone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the caspase cascade.[11] Additionally, cell cycle arrest, often at the G2/M or S phase, is another common mechanism by which these compounds exert their antiproliferative effects.[5] Further investigation is required to determine the specific signaling pathways modulated by this compound and its derivatives.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. The existing literature on related benzohydrazide and hydrazone derivatives strongly suggests that compounds derived from this compound are likely to possess potent anticancer and antimicrobial activities.
Future research should focus on:
-
Specific Synthesis and Characterization: Detailed reporting of the synthesis and complete spectral characterization (¹H NMR, ¹³C NMR, IR, MS) of this compound.
-
Comprehensive Biological Screening: Evaluation of the anticancer activity of this compound and its derivatives against a broad panel of cancer cell lines, as well as their antimicrobial activity against various pathogenic bacteria and fungi.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the biological activities of these compounds, including the identification of specific enzyme targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to optimize biological activity and pharmacokinetic properties.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ES2933568T3 - Synthetic method for the preparation of a hydrazine compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
3-Cyanobenzohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Cyanobenzohydrazide has emerged as a valuable and versatile starting material in the field of heterocyclic chemistry, particularly for the synthesis of novel compounds with potential therapeutic applications. Its unique molecular structure, featuring a hydrazide functional group and a cyano group on a benzene ring, provides multiple reactive sites for the construction of diverse heterocyclic scaffolds. This application note explores the utility of this compound as a precursor for the synthesis of two important classes of five-membered heterocycles: 1,3,4-oxadiazoles and 1,2,4-triazoles. These ring systems are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.
This document provides detailed protocols for the synthesis of key heterocyclic intermediates derived from this compound and summarizes their potential biological activities, offering a valuable resource for researchers in drug discovery and development.
I. Synthesis of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol
1,3,4-Oxadiazole-2-thiols are an important class of heterocyclic compounds known for their diverse biological activities. The following protocol details the synthesis of 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-thiol from this compound.
Reaction Scheme:
Caption: Synthetic pathway for 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-thiol.
Experimental Protocol:
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mole equivalent) in absolute ethanol.
-
To this solution, add potassium hydroxide (1 mole equivalent) and stir until it dissolves completely.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 mole equivalents) dropwise while stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated potassium dithiocarbazinate salt is formed.
-
The reaction mixture is then acidified to a pH of 5-6 using a dilute solution of hydrochloric acid.
-
The solid product that precipitates out is collected by filtration, washed thoroughly with cold distilled water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 5-(3-cyanophenyl)-1,3,4-oxadiazole-2-thiol.[1]
Expected Yield: 75-85%
II. Synthesis of 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol
4-Amino-1,2,4-triazole-3-thiols are key intermediates for the synthesis of a wide variety of fused and unfused triazole derivatives with significant biological activities. This protocol outlines the synthesis of 4-amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.
Reaction Scheme:
Caption: Synthetic pathway for 4-Amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol:
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Hydrazine hydrate (80-95%)
-
Distilled water
-
Acetic acid (glacial)
Procedure:
-
Prepare potassium 2-(3-cyanobenzoyl)hydrazine-1-carbodithioate from this compound as described in Protocol I (steps 1-4).
-
To the ethanolic solution containing the potassium salt, add hydrazine hydrate (2 mole equivalents).
-
Reflux the reaction mixture for 8-12 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be observed.
-
After refluxing, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with glacial acetic acid to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-amino-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol.[2]
Expected Yield: 60-75%
III. Biological Applications of Heterocyclic Derivatives of this compound
Heterocyclic compounds derived from this compound are of significant interest to medicinal chemists due to their potential as therapeutic agents. The 1,3,4-oxadiazole and 1,2,4-triazole scaffolds are known to exhibit a broad spectrum of biological activities.
Workflow for Biological Evaluation:
Caption: General workflow for the development of bioactive heterocyclic compounds.
Antimicrobial Activity:
Derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles are frequently evaluated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Table 1: Representative Antimicrobial Activity of Structurally Related Heterocycles
| Heterocycle Class | Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | 2-Thioxothiazolidin-4-one derivatives | Methicillin-resistant S. aureus (MRSA) | 1 | [3] |
| 1,3,4-Oxadiazole | 2-Amino derivatives | S. aureus | 4 - 16 | [4] |
| 1,2,4-Triazole | Schiff base derivatives | S. aureus | Superior to Streptomycin | [5] |
| 1,2,4-Triazole | 4,5-Disubstituted-3-thiol derivatives | Various bacteria and fungi | Good to moderate activity | [6] |
Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of derivatives of this compound.
Anticancer Activity:
Many 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their potency.
Table 2: Representative Anticancer Activity of Structurally Related Heterocycles
| Heterocycle Class | Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole | 2,5-Diaryl derivatives | Breast adenocarcinoma (MDA-MB-231) | Potent activity observed | [7] |
| 1,3,4-Thiadiazole | 2-Amino derivatives | Colon carcinoma (LoVo) | 2.44 | [8] |
| 1,2,4-Triazole | Pyridine hybrid derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [9] |
| 1,2,3-Triazole | Phosphonate derivatives | Fibrosarcoma (HT-1080) | 15.13 | [7] |
Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of derivatives of this compound.
Signaling Pathways:
While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in the public domain, related heterocyclic compounds have been shown to exert their anticancer effects through various mechanisms. For instance, some 1,3,4-oxadiazole derivatives are predicted to act as inhibitors of the STAT3 transcription factor.[7] Certain 1,2,4-triazole derivatives have been found to be potent inhibitors of tubulin polymerization and to inhibit kinases such as EGFR and BRAF.[10] Further research into the derivatives of this compound is warranted to uncover their specific molecular targets and mechanisms of action.
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols provided herein offer a foundation for the synthesis of these important scaffolds. The established biological activities of related heterocyclic systems highlight the potential of this compound derivatives as promising candidates for the development of new antimicrobial and anticancer agents. Further derivatization and biological evaluation of these compounds could lead to the discovery of novel therapeutic leads.
References
- 1. jchemrev.com [jchemrev.com]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 3-Cyanobenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 3-cyanobenzohydrazide derivatives and related compounds. This document includes a summary of their anticancer and antimicrobial properties, detailed experimental protocols for their evaluation, and visualizations of synthetic pathways and potential mechanisms of action.
Introduction
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a cyano group, particularly on a benzene ring, can modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy. This document focuses on derivatives of this compound, which serve as a scaffold for the development of novel therapeutic agents.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological activity data for several this compound derivatives and structurally related compounds, such as cyanopyridine and other cyano-containing hydrazone analogs.
Table 1: Anticancer Activity of Cyano-Hydrazide/Hydrazone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 3.2 ± 1.1 | [1] |
| 11 | 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | HCT-116 (Colon) | 2.5 ± 0.81 | [1] |
| 13 | 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | HCT-116 (Colon) | 3.7 ± 1.0 | [1] |
| 5a | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 3.8 ± 0.7 | [1] |
| 5d | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 8.5 ± 1.3 | [1] |
| 5c | 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide | HCT-116 (Colon) | 9.3 ± 1.4 | [1] |
| 9 | 2-Cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | HCT-116 (Colon) | 9.3 ± 1.7 | [1] |
| 3d | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 1.14 | [3] |
| 4b | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 3.38 | [3] |
| 4c | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 2.56 | [3] |
| 4d | 3-Cyanopyridine-N-acylhydrazone | MCF-7 (Breast) | 1.76 | [3] |
| 2d | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.21 | [3] |
| 3d | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.14 | [3] |
| 4b | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.76 | [3] |
| 4c | 3-Cyanopyridine-N-acylhydrazone | A-2780 (Ovarian) | 1.35 | [3] |
| 7b | 3-Cyano-2(1H)-pyridone | A549 (Lung) | Potent | [4] |
| 8a | 3-Cyano-2(1H)-pyridone | A549 (Lung) | Potent | [4] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antimicrobial Activity of Related Hydrazone Derivatives
| Compound ID | Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 5c | Thiazole Hydrazide-Hydrazone | Bacillus subtilis | 2.5 | [2] |
| 5f | Thiazole Hydrazide-Hydrazone | Escherichia coli | 2.5 | [2] |
| 5f | Thiazole Hydrazide-Hydrazone | Klebsiella pneumoniae | 2.5 | [2] |
| 6g | 1,2,4-Triazole Hydrazide-Hydrazone | Staphylococcus aureus | 32 | [5] |
| 16 | Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria | 3.91 - 7.81 | [6] |
| 19 | Pyrimidine Hydrazide-Hydrazone | Escherichia coli | 12.5 | [6] |
| 19 | Pyrimidine Hydrazide-Hydrazone | Staphylococcus aureus | 6.25 | [6] |
| 37 | Pyrazine Hydrazide-Hydrazone | M. tuberculosis H37Rv | 0.78 | [6][7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.
Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)
Objective: To synthesize a series of N'-substituted-3-cyanobenzohydrazide derivatives.
Materials:
-
This compound
-
Various aromatic or heterocyclic aldehydes/ketones
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Dissolve 1 mmol of this compound in 20-30 mL of ethanol in a round-bottom flask.
-
Add 1 mmol of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress using TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure hydrazone derivative.
-
Characterize the synthesized compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to obtain various final concentrations.
-
After 24 hours of incubation, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized microbial suspension to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference drug.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Optionally, add a viability indicator like resazurin to aid in the visualization of microbial growth.
Visualizations
Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent biological screening.
Caption: Workflow for synthesis and biological evaluation.
Proposed Anticancer Mechanism of Action
While the exact signaling pathways for this compound derivatives are not fully elucidated, many hydrazone derivatives are known to exert their anticancer effects through the induction of apoptosis. The following diagram illustrates a generalized pathway.
Caption: Generalized mechanism of anticancer action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the anticancer potential of new 3‐cyanopyridine derivatives bearing N‐acylhydrazone motif: Synthesis, DFT calculations, cytotoxic evaluation, molecular modeling, and antioxidant properties | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
Application Notes and Protocols for the Use of 3-Cyanobenzohydrazide in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties. The presence of the azomethine group (–NH–N=CH–) is a key pharmacophore often associated with their biological activity. This document provides a comprehensive overview of the application of hydrazides, with a focus on the potential use of 3-cyanobenzohydrazide as a scaffold for developing novel antimicrobial agents. While specific research on this compound derivatives is limited in the available literature, the protocols and principles outlined here are based on extensive research on analogous benzohydrazides and hydrazide-hydrazones.
Rationale for this compound as a Scaffold
This compound is a promising starting material for the synthesis of new antimicrobial candidates. The cyano (-CN) group is an electron-withdrawing group that can influence the electronic properties and biological activity of the molecule. The hydrazide moiety provides a reactive site for the synthesis of a diverse library of derivatives, typically through condensation with various aldehydes and ketones to form hydrazones. These structural modifications can modulate the compound's lipophilicity, steric profile, and ability to interact with biological targets.
Potential Mechanisms of Antimicrobial Action
Hydrazide derivatives can exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms. The exact mechanism can vary depending on the specific derivative. Some reported mechanisms for hydrazide-hydrazones include:
-
Inhibition of DNA Gyrase: Some hydrazide-hydrazones have been shown to inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication, transcription, and repair. Molecular docking studies suggest that these compounds can bind to the enzyme's active site, thereby disrupting its function.
-
Disruption of Cell Wall Synthesis: Certain derivatives can interfere with the synthesis of vital components of the bacterial cell wall, such as mycolic acid or peptidoglycan. For instance, the well-known antitubercular drug Isoniazid, a hydrazide derivative, inhibits mycolic acid synthesis.
-
Cell Membrane Disruption: The lipophilic nature of some hydrazide derivatives allows them to interfere with the integrity of the microbial cell membrane, leading to cell lysis.
Synthesis of this compound Derivatives (Hydrazones)
The primary method for synthesizing hydrazide-hydrazone derivatives is the condensation reaction of a hydrazide with an aldehyde or a ketone.
General Synthetic Protocol:
-
Dissolution: Dissolve 1 mmol of this compound in a suitable solvent, such as ethanol or methanol (25 mL), in a reaction flask.
-
Addition of Carbonyl Compound: Add 1 mmol of the selected aldehyde or ketone to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Heat the mixture to reflux for a period of 2-6 hours, while continuously stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under reduced pressure. For further purification, the product can be recrystallized from a suitable solvent like ethanol.
Experimental Protocols for Antimicrobial Evaluation
The in vitro antimicrobial potential of newly synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and, subsequently, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Standard antimicrobial agents (e.g., Gentamicin, Ciprofloxacin, Fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow fungi on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Controls: Prepare a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + solvent).
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 3-5 days for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Disc Diffusion Method
This is a preliminary qualitative test to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile paper discs (6 mm diameter)
-
Test microbial strains
-
Standard antimicrobial agent discs (positive control)
-
DMSO-impregnated discs (negative control)
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The following tables present representative antimicrobial activity data for some hydrazone derivatives as reported in the literature. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives against Bacterial Strains.
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Hydrazone A | 6.25 | 12.5 | 25 | 50 | [1][2] |
| Hydrazone B | 3.91 | 7.81 | 7.81 | >100 | [1] |
| Hydrazone C | 1.96 | 3.91 | 62.5 | >100 | [1] |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Additional Hydrazone Derivatives against Various Microbes.
| Compound | E. faecalis (µg/mL) | K. pneumoniae (mg/mL) | S. epidermidis (µg/mL) | C. albicans (mg/L) | Reference |
| Hydrazone D | 1.96 | - | 7.81 | - | [1] |
| Hydrazone E | - | 2.5 | - | - | [3][4] |
| Hydrazone F | - | - | 1.95 | 15.6 | [2][5] |
| Cefaclor | 31.25 | - | - | - | [1] |
| Fluconazole | - | - | - | 8 | [5] |
Visualizations
Caption: General workflow for the synthesis of hydrazone derivatives from this compound.
Caption: Workflow for in vitro antimicrobial screening of synthesized derivatives.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. One-pot synthesis and antimicrobial evaluation of novel 3-cyanopyridine derivatives of (-)-β-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyanobenzohydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Cyanobenzohydrazide, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My yield of this compound is consistently low. What are the potential causes?
A1: Low yield is a common issue that can stem from several factors throughout the experimental process. The primary causes can be categorized as incomplete reaction, side reactions, or product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reflux time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Poor Quality of Reagents: The starting materials, methyl/ethyl 3-cyanobenzoate or hydrazine hydrate, may be impure or degraded. Ensure the purity of your starting materials. Hydrazine hydrate is susceptible to oxidation; using a fresh bottle is recommended.
-
Inadequate Molar Ratio: An insufficient excess of hydrazine hydrate can lead to an incomplete reaction. A common approach is to use a significant excess of hydrazine hydrate to drive the reaction to completion.
-
-
Side Reactions:
-
Hydrolysis of the Cyano Group: Under harsh conditions (e.g., prolonged heating in the presence of water), the nitrile group (-CN) can hydrolyze to an amide (-CONH2) or a carboxylic acid (-COOH). It is advisable to use anhydrous solvents and avoid excessively long reaction times.
-
Formation of N,N'-bis(3-cyanobenzoyl)hydrazine: If the concentration of the forming this compound becomes high relative to the remaining hydrazine, it can react with another molecule of the starting ester. This can be minimized by ensuring a sufficient excess of hydrazine hydrate is present throughout the reaction.
-
-
Product Loss During Workup and Purification:
-
Precipitation Issues: The product might not fully precipitate from the solution upon cooling. Cooling the reaction mixture in an ice bath can improve precipitation.
-
Washing Steps: Washing the crude product with a solvent in which it has some solubility will lead to yield loss. Use ice-cold solvents for washing to minimize this.
-
Purification Losses: During recrystallization, some product will inevitably be lost. Ensure the chosen recrystallization solvent provides good recovery.[1]
-
Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I avoid it?
A2: The most likely side products are related to the reactivity of the starting materials and the product itself.
Common Side Products and Prevention Strategies:
| Potential Side Product | Structure | Formation Cause | Prevention Strategy |
| 3-Cyanobenzoic acid | 3-NC-C₆H₄-COOH | Hydrolysis of the starting ester or the product's nitrile group. | Use anhydrous solvents and avoid prolonged heating. |
| 3-Carbamoylbenzohydrazide | 3-H₂NOC-C₆H₄-CONHNH₂ | Partial hydrolysis of the nitrile group of the product. | Maintain moderate reaction temperatures and times. |
| N,N'-bis(3-cyanobenzoyl)hydrazine | 3-NC-C₆H₄-CONHNHCO-C₆H₄-CN | Reaction of the product with the starting ester. | Use a larger excess of hydrazine hydrate. Add the ester dropwise to the heated hydrazine solution. |
Q3: What are the optimal reaction conditions for synthesizing this compound?
A3: While optimal conditions can vary, a typical starting point for the synthesis involves the reaction of methyl or ethyl 3-cyanobenzoate with hydrazine hydrate in an alcohol solvent. The table below summarizes key parameters and their typical ranges for optimizing the yield.
| Parameter | Recommended Range/Value | Rationale |
| Solvent | Ethanol, Methanol, Isopropanol | Good solubility for the starting ester and compatible with hydrazine hydrate. Ethanol is commonly used. |
| Reactant Ratio (Ester:Hydrazine) | 1 : 3 to 1 : 10 | A significant excess of hydrazine hydrate favors the formation of the desired product and minimizes the formation of the N,N'-diacylhydrazine byproduct. |
| Temperature | Reflux (typically 78-82°C for Ethanol) | Heating is required to drive the reaction to completion at a reasonable rate. |
| Reaction Time | 4 - 24 hours | The reaction should be monitored by TLC to determine the point of completion. |
Q4: How can I effectively purify my crude this compound?
A4: Purification is crucial to remove unreacted starting materials and any side products. Recrystallization is the most common and effective method.
Purification Steps:
-
Initial Washing: After filtering the crude product, wash it with a small amount of cold solvent (e.g., ethanol or water) to remove residual hydrazine hydrate and other soluble impurities.[1]
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good choice for benzohydrazides.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry them thoroughly under vacuum.
-
If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel may be necessary.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard methods for hydrazide synthesis.[2]
Materials:
-
Methyl 3-cyanobenzoate (1 equivalent)
-
Hydrazine hydrate (e.g., 80% solution, 5 equivalents)
-
Ethanol (95% or absolute)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-cyanobenzoate and ethanol.
-
Stir the mixture until the ester has completely dissolved.
-
Slowly add hydrazine hydrate to the solution. The mixture may become warm.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the spot corresponding to the starting ester is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate should form.
-
Further cool the flask in an ice bath for about 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol.
-
Dry the crude product. For further purification, recrystallize from ethanol.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side reaction pathways.
References
Technical Support Center: Purification of 3-Cyanobenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Cyanobenzohydrazide. The information is tailored for researchers, scientists, and drug development professionals to help address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent was not ideal, leading to significant product loss in the mother liquor.- Too much solvent was used during the dissolution or washing steps.- Premature crystallization occurred during hot filtration. | - Test a range of solvent systems to find one where this compound has high solubility when hot and low solubility when cold. Ethanol/water mixtures are often effective for benzohydrazides.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent.[3]- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. |
| Oily Product Instead of Crystals | - The presence of impurities is depressing the melting point.- The cooling process was too rapid. | - Attempt purification by column chromatography to remove impurities before recrystallization.- Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[2] |
| Persistent Colored Impurities | - The impurity is co-crystallizing with the product.- The impurity has similar polarity to the product, making chromatographic separation difficult. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]- Optimize the mobile phase for column chromatography by testing different solvent ratios (e.g., varying the ethyl acetate/hexane gradient). |
| Multiple Spots on TLC After Purification | - Incomplete reaction, leaving starting materials.- Presence of side-products.- Degradation of the product during purification. | - Potential impurities from the synthesis using methyl 3-cyanobenzoate and hydrazine hydrate could include unreacted ester or hydrazine, and potentially a bis-hydrazone side-product.[4][5]- Adjust the purification strategy. If recrystallization was insufficient, employ flash column chromatography. If column chromatography failed to provide pure product, a different stationary or mobile phase may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: While specific data for this compound is not widely published, a common and effective solvent system for substituted benzohydrazides is a mixture of ethanol and water.[1][6] The optimal ratio should be determined experimentally by performing small-scale solubility tests.
Q3: What is a suitable mobile phase for flash column chromatography of this compound?
A3: A gradient of ethyl acetate in hexane is a standard mobile phase for the purification of aromatic hydrazides by flash column chromatography.[7][8][9] A typical starting point would be a low percentage of ethyl acetate, gradually increasing the polarity to elute the product. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal elution conditions.[7]
Q4: How can I monitor the purity of this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity.[5] A suitable eluent for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:3 v/v). The spots can be visualized under UV light.[4] For final purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.
Q5: My purified this compound has a low melting point. What does this indicate?
A5: A low or broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to achieve the desired purity.
Experimental Protocols
Recrystallization Protocol (General)
This protocol is a general guideline for the recrystallization of benzohydrazide compounds and should be optimized for this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent (e.g., ethanol) at its boiling point. Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the precipitate. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent (e.g., ethanol). Heat the mixture to boiling with stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Flash Column Chromatography Protocol (General)
This protocol provides a general procedure for purification by flash column chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4.[10] A common system to test is a mixture of ethyl acetate and hexane.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. eprints.uny.ac.id [eprints.uny.ac.id]
Technical Support Center: 3-Cyanobenzohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyanobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a methyl 3-cyanobenzoate precursor. This reaction involves the nucleophilic substitution of the methoxy group from the ester by hydrazine hydrate, typically in an alcohol-based solvent.
Q2: What are the primary starting materials required for this synthesis?
A2: The key starting materials are methyl 3-cyanobenzoate and hydrazine hydrate. Anhydrous ethanol or methanol is commonly used as the reaction solvent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (methyl 3-cyanobenzoate) and the appearance of the product spot (this compound), which is typically more polar, indicate the progression of the reaction.
Q4: Is the reaction exothermic?
A4: The initial addition of hydrazine hydrate to the reaction mixture can be mildly exothermic. It is advisable to add the hydrazine hydrate portion-wise or dropwise to control any potential temperature increase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time and/or the reaction temperature (reflux). Ensure a molar excess of hydrazine hydrate is used. |
| Loss of product during workup. | This compound has some solubility in water and alcohols. Minimize the volume of washing solvents. If the product precipitates upon cooling, ensure sufficient time is allowed for complete precipitation. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | Refer to the "Common Side Reactions" section below for identification and purification strategies. Column chromatography may be necessary for separation.[1] |
| Unreacted starting material. | Ensure the reaction has gone to completion by extending the reaction time. Optimize the stoichiometry of the reactants. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Impurities can inhibit crystallization. Attempt to purify the crude product by column chromatography. Trituration with a non-polar solvent like hexane or a polar solvent in which the product is insoluble may help induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Yellow Discoloration of the Final Product | Presence of impurities or degradation products. | Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can help remove colored impurities. Treatment with activated charcoal during recrystallization may also be effective. |
Common Side Reactions
Several side reactions can occur during the synthesis of this compound, leading to impurities in the final product. Understanding these potential side reactions is crucial for troubleshooting and optimizing the synthesis.
| Side Product | Formation Mechanism | Impact on Synthesis | Mitigation and Removal |
| 1,2-bis(3-cyanobenzoyl)hydrazine | Reaction of one molecule of hydrazine with two molecules of methyl 3-cyanobenzoate or reaction of the initially formed this compound with another molecule of the starting ester. | Reduces the yield of the desired product and can be difficult to separate due to similar polarity. | Use a significant excess of hydrazine hydrate to favor the formation of the mono-substituted product. This side product is generally less soluble and may precipitate out of the reaction mixture. It can be removed by filtration or column chromatography. |
| 3-Cyanobenzoic Acid | Hydrolysis of the starting ester (methyl 3-cyanobenzoate) or the product (this compound) if water is present, especially under basic or acidic conditions. | Introduces an acidic impurity that can complicate purification. | Use anhydrous solvents and reagents. If present, it can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, though this may also lead to some loss of the desired product. |
| Tetrazine Derivatives | Reaction of the nitrile group with hydrazine. This is more likely to occur under forcing conditions (high temperature and prolonged reaction times). | Leads to complex heterocyclic impurities that can be difficult to characterize and remove. | Maintain a moderate reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. These impurities can often be separated by column chromatography. |
Experimental Protocols
Synthesis of this compound from Methyl 3-Cyanobenzoate
This protocol describes a general method for the synthesis of this compound.
Materials:
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Methyl 3-cyanobenzoate
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Hydrazine hydrate (80-100% solution)
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Anhydrous Ethanol (or Methanol)
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Deionized Water
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Stirring and heating apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-cyanobenzoate (1 equivalent) in anhydrous ethanol (10-20 mL per gram of ester).
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To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature with stirring. A slight exotherm may be observed.
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After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot is no longer visible.
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After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. The product will often precipitate as a white solid.
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If precipitation is slow or incomplete, the volume of the solvent can be reduced under reduced pressure.
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Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by cold deionized water to remove excess hydrazine hydrate.
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Dry the collected solid under vacuum to obtain the crude this compound.
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If necessary, the product can be further purified by recrystallization from ethanol or an ethanol-water mixture.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway of Main and Side Reactions
Caption: Main and side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Troubleshooting Guide for Hydrazone Synthesis using 3-Cyanobenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of hydrazones using 3-Cyanobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for synthesizing hydrazones using this compound?
A general and widely used method for synthesizing hydrazones from this compound involves the condensation reaction with an aldehyde or a ketone.[1][2][3] The reaction is typically carried out in a protic solvent, most commonly ethanol or methanol, and is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.[1][3][4] The reaction mixture is usually heated under reflux for a period ranging from a few hours to several hours, with the progress being monitored by thin-layer chromatography (TLC).[4][5] Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration.[1][4]
Experimental Protocol: General Hydrazone Synthesis
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Dissolve 1 equivalent of the desired aldehyde or ketone in ethanol in a round-bottom flask.
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Add a solution of 1 to 1.2 equivalents of this compound in ethanol to the flask.
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Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
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Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
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If no precipitate forms, the product can be isolated by evaporating the solvent and purifying the residue, typically by recrystallization or column chromatography.
Q2: I am getting a low yield or no product. What are the possible causes and solutions?
Low or no product yield is a common issue in hydrazone synthesis. Several factors can contribute to this problem.
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Sub-optimal pH: The condensation reaction is acid-catalyzed, but a highly acidic or basic medium can be detrimental. An optimal pH range is crucial for the reaction to proceed efficiently.
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Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance around the carbonyl group can also significantly slow down the reaction rate.
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Poor Quality of Reagents: Impurities in the this compound, aldehyde/ketone, or solvent can interfere with the reaction.
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Inadequate Reaction Time or Temperature: The reaction may require longer heating times or higher temperatures, especially with less reactive carbonyl compounds.
Q3: I am observing an unexpected side product. What could it be?
The most common side product in hydrazone synthesis is the formation of an azine . This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone. This is more prevalent when using unsubstituted hydrazine, but can still occur with substituted hydrazides if there is an excess of the carbonyl compound.
Another potential side reaction, particularly relevant to this compound, is the hydrolysis of the cyano group to an amide or a carboxylic acid. This is more likely to occur under strong acidic or basic conditions, especially with prolonged heating.[6]
Q4: How does the electron-withdrawing cyano group on the this compound affect the reaction?
The cyano group is strongly electron-withdrawing. This has two main effects:
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Decreased Nucleophilicity of the Hydrazide: The electron-withdrawing nature of the cyano group reduces the electron density on the nitrogen atoms of the hydrazide moiety, making it a weaker nucleophile. This can slow down the initial nucleophilic attack on the carbonyl carbon, potentially requiring more forcing reaction conditions (e.g., longer reaction times, higher temperatures, or a stronger acid catalyst) compared to hydrazides with electron-donating groups.
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Increased Susceptibility of the Hydrazone to Hydrolysis: The electron-withdrawing cyano group on the resulting hydrazone makes the C=N bond more susceptible to hydrolytic cleavage, especially under acidic conditions. This means that the work-up and purification steps should be carefully considered to avoid product degradation.
Q5: What are the best methods for purifying hydrazones derived from this compound?
The purification method of choice depends on the physical state and purity of the crude product.
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Recrystallization: If the hydrazone is a solid, recrystallization is often the most effective method for purification. Common solvents for recrystallization of hydrazones include ethanol, methanol, and ethyl acetate.[7]
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Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is a suitable alternative. A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
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Trituration: For oily products that are difficult to crystallize, trituration with a non-polar solvent like hexane or petroleum ether can sometimes induce solidification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Sub-optimal pH: Reaction medium is too acidic or too basic. | Add a catalytic amount (2-3 drops) of a weak acid like glacial acetic acid. Avoid strong acids or bases. |
| Low Reactivity of Carbonyl Compound: Using a ketone or a sterically hindered aldehyde. | Increase the reaction time and/or temperature. Consider using a microwave reactor to accelerate the reaction. | |
| Poor Quality of Reagents: Impurities in starting materials or solvent. | Ensure the purity of this compound, the carbonyl compound, and the solvent. Recrystallize or distill the starting materials if necessary. Use anhydrous solvents. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. Continue heating until the starting materials are consumed. | |
| Formation of Side Products | Azine Formation: Excess of the carbonyl compound. | Use a 1:1 or a slight excess of this compound to the carbonyl compound. |
| Hydrolysis of the Cyano Group: Harsh acidic or basic conditions. | Use a weak acid catalyst (e.g., acetic acid) and avoid prolonged heating at very high temperatures. Perform the work-up under neutral or mildly acidic conditions. | |
| Hydrolysis of the Hydrazone: Presence of excess water and acid during work-up or purification. | Minimize the exposure of the product to acidic aqueous conditions. Neutralize the reaction mixture before extraction if a strong acid catalyst was used. | |
| Product is an Oil or Difficult to Purify | Impure Product: Presence of unreacted starting materials or side products. | Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). |
| Inherent Property of the Product: Some hydrazones are oils at room temperature. | Try to induce crystallization by trituration with a non-polar solvent (e.g., hexane) or by cooling the concentrated solution to a low temperature. | |
| Difficulty in Characterization | Broad or Unresolved NMR Peaks: Presence of geometric (E/Z) isomers around the C=N double bond. | This is a common feature of hydrazones. The ratio of isomers can sometimes be influenced by the solvent or temperature. Consider acquiring NMR spectra at different temperatures. |
| Ambiguous IR Spectrum: Overlapping peaks. | Look for the characteristic C=N stretch (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the starting carbonyl compound. The N-H stretch of the hydrazone should also be present. |
Data Presentation
Table 1: Typical Yields for Hydrazone Synthesis with Various Hydrazides and Aldehydes
| Hydrazide | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-hydroxy benzohydrazide | Substituted aromatic aldehydes | - | Ethanol | 3 | 80 | [7] |
| Hydrazone B | Substituted aromatic aldehydes | - | Ethanol | 2 | 83-91 | [1] |
| Hydrazide 3 | Aromatic aldehydes | Glacial Acetic Acid | Ethanol | 3-4 | - | [4] |
| 4-hydrazinylbenzoic acid | Aromatic aldehydes | - | Ethanol | 4-12 | 77 | |
| Benzoic/Phenolic acid hydrazide | Aromatic aldehydes | Glacial Acetic Acid | Ethanol | 3 | - | [3] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of hydrazones using this compound.
Caption: Troubleshooting decision tree for hydrazone synthesis.
Caption: Simplified mechanism of acid-catalyzed hydrazone formation.
References
- 1. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 5. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Removal of impurities from 3-Cyanobenzohydrazide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 3-Cyanobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of a 3-cyanobenzoic acid ester, typically methyl 3-cyanobenzoate, with hydrazine hydrate. The reaction is usually carried out in a suitable solvent like an alcohol (e.g., ethanol or methanol).
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities in a this compound synthesis are typically:
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Unreacted Methyl 3-cyanobenzoate: The starting ester may not have fully reacted.
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3-Cyanobenzoic acid: This can be present if the starting ester was not fully purified or if some of the ester hydrolyzed during the reaction.
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Excess Hydrazine Hydrate: As it is often used in excess to drive the reaction to completion.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the starting material (methyl 3-cyanobenzoate), the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes.
Q4: What are the general approaches to purify crude this compound?
A4: The most common purification techniques for this compound are:
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Washing: Treating the crude product with appropriate solvents to remove specific impurities.
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Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.
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Column Chromatography: Passing the crude product through a silica gel column to separate the desired compound from impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction using TLC to ensure the starting material is fully consumed.[1] If the reaction has stalled, consider increasing the reaction time or temperature. |
| Excessive Product Loss During Workup | During aqueous washes, ensure the pH is not acidic, as this can lead to the formation of the more water-soluble hydrazinium salt. Minimize the volume of solvent used for washing the final product. |
| Sub-optimal Reaction Conditions | Ensure that the hydrazine hydrate used is of good quality and that the reaction is performed under an inert atmosphere if sensitive to air. |
Issue 2: Presence of Starting Material (Methyl 3-cyanobenzoate) in the Final Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | As confirmed by TLC, if the starting material is still present, extend the reaction time or increase the temperature according to the protocol. |
| Inefficient Purification | Wash the crude product with a solvent in which the starting material is soluble but the product has low solubility, such as toluene or diethyl ether.[2] Recrystallization is also an effective method for removing less polar impurities like the starting ester. |
Issue 3: Presence of 3-Cyanobenzoic Acid in the Final Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Starting Ester | Ensure the starting methyl 3-cyanobenzoate is free of 3-cyanobenzoic acid. During the workup, a wash with a mild base (e.g., a saturated solution of sodium bicarbonate) can help remove acidic impurities.[3] |
| Ineffective Purification | If 3-cyanobenzoic acid is present, a basic wash during the workup is the most effective removal method. Recrystallization can also help, as the solubility properties of the acid and the hydrazide differ. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-cyanobenzoate in ethanol.
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Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., with a mobile phase of 1:1 ethyl acetate:hexanes).
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Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue to precipitate the crude this compound.
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Collect the solid product by vacuum filtration and wash it with cold water.
Protocol 2: Purification of this compound by Recrystallization
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to the flask.[4][5]
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Heat the mixture with gentle swirling until the solid completely dissolves.
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If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.[6]
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Protocol 3: Purification of this compound by Column Chromatography
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Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexanes).
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Pack a chromatography column with the silica gel slurry.
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Key Impurities Removed |
| Washing with Toluene | 85% | 92% | Unreacted Methyl 3-cyanobenzoate |
| Recrystallization from Ethanol | 92% | >98% | Methyl 3-cyanobenzoate, minor side products |
| Column Chromatography | 85% | >99% | Methyl 3-cyanobenzoate, 3-Cyanobenzoic acid, other byproducts |
Note: The purity values are illustrative and can vary depending on the initial reaction conditions and the execution of the purification protocol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound based on impurity identification.
References
Stability issues with 3-Cyanobenzohydrazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Cyanobenzohydrazide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation indicates that the compound may have exceeded its solubility limit in the chosen solvent. Consider the following troubleshooting steps:
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Solvent Selection: this compound, like many benzohydrazide derivatives, has limited solubility in aqueous solutions. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.
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Co-solvent Percentage: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but does not interfere with your experimental assay.
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Temperature: Gently warming the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.
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Concentration: If possible, try working with a lower concentration of this compound.
Q2: I suspect my this compound solution is degrading. What are the common degradation pathways?
A2: this compound is susceptible to two primary degradation pathways in solution:
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Hydrolysis: The hydrazide functional group can be hydrolyzed to form 3-cyanobenzoic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.
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Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of dissolved oxygen or metal ions, to form 3-cyanobenzoic acid.[1]
Q3: How does pH affect the stability of this compound in my solution?
A3: The stability of hydrazide compounds in aqueous solutions is significantly influenced by pH. Generally, hydrazides exhibit increased stability as the pH approaches neutrality (pH 7). Both acidic and alkaline conditions can accelerate the rate of hydrolysis. For sensitive experiments, it is crucial to control and buffer the pH of your solution.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: For optimal stability, it is recommended to prepare this compound solutions fresh before each experiment. If storage is necessary:
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Short-term: Aqueous solutions should not be stored for more than one day.
-
Long-term: For longer-term storage, prepare stock solutions in a high-purity, anhydrous organic solvent like DMSO, store at -20°C or -80°C, and protect from light and moisture. Before use, allow the solution to equilibrate to room temperature.
Troubleshooting Guides
Issue: Inconsistent experimental results.
This could be due to the degradation of this compound in your experimental setup.
Troubleshooting Workflow:
Issue: Difficulty in dissolving this compound.
This is likely a solubility issue.
Troubleshooting Decision Tree:
Data Presentation
Solubility of Benzohydrazide Analogs
Quantitative solubility data for this compound is limited. The following table summarizes the solubility of closely related benzohydrazide analogs. This data can be used to estimate the solubility of this compound.
| Compound | Solvent | Solubility |
| 4-Aminobenzohydrazide | DMSO | ~14 mg/mL |
| 4-Aminobenzohydrazide | Dimethylformamide | ~10 mg/mL |
| 4-Aminobenzohydrazide | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Benzohydrazide | Water | Soluble |
| Benzohydrazide | Alcohol | Soluble |
Note: Data for 4-Aminobenzohydrazide is provided as a proxy due to the lack of specific data for this compound.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Workflow for Stability Assessment:
References
Technical Support Center: Scaling Up the Synthesis of 3-Cyanobenzohydrazide
Welcome to the technical support center for the synthesis of 3-Cyanobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.
Troubleshooting Guide
Scaling up chemical syntheses can introduce a variety of challenges. This guide addresses common issues encountered during the preparation of this compound in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the potential causes and how can I improve it?
A: Low and inconsistent yields are a common issue when scaling up. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Methyl 3-cyanobenzoate: Ensure the starting ester is pure. The presence of the corresponding carboxylic acid (3-cyanobenzoic acid) is a common impurity that will not react under these conditions and will reduce your yield.[1]
-
Hydrazine Hydrate: The concentration of hydrazine hydrate can vary. Use a fresh, properly stored bottle and consider titrating it to determine the exact concentration, especially for large-scale reactions. Anhydrous hydrazine can be prepared by refluxing hydrazine hydrate with sodium hydroxide, but this should be done with extreme caution due to its explosive potential.
-
-
Reaction Conditions:
-
Stoichiometry: A slight excess of hydrazine hydrate is often used to drive the reaction to completion. However, a large excess can complicate purification. For scaled-up reactions, a molar ratio of methyl 3-cyanobenzoate to hydrazine hydrate of 1:1 to 1:1.5 is a good starting point.[2]
-
Reaction Time and Temperature: The reaction is typically run at reflux in methanol or ethanol.[3] Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific scale.[4] Refluxing for 3-5 hours is a common starting point.
-
Mixing: Inadequate mixing can be an issue in larger reactors. Ensure that the stirring is efficient enough to maintain a homogeneous reaction mixture.
-
-
Work-up and Product Isolation:
-
Precipitation: this compound often has poor solubility in alcohols like methanol and ethanol, which can cause it to precipitate out of the reaction mixture upon cooling.[5] This can be used to your advantage for isolation. However, if the product is soluble in the work-up solvent (e.g., water), you will not get good precipitation.
-
Solvent Evaporation: If your product does not precipitate upon cooling or pouring into ice water, it may be due to its solubility.[6] In this case, removing the solvent and excess hydrazine under reduced pressure is an effective alternative for isolating the crude product.[6]
-
Issue 2: Difficulty in Product Purification
Q: I am having trouble obtaining pure this compound. What are the common impurities and what are the best purification methods?
A: Purification can be challenging, especially with increasing scale. Common impurities include unreacted starting materials and side products.
-
Common Impurities:
-
Methyl 3-cyanobenzoate: Unreacted starting ester.
-
Hydrazine: Excess hydrazine from the reaction.
-
N,N'-bis(3-cyanobenzoyl)hydrazine (Diacylhydrazide): This side product can form, particularly if the reaction conditions are not well-controlled.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying this compound. Ethanol or methanol are commonly used solvents for recrystallization.[4]
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities.
-
Water: To remove excess hydrazine hydrate and other water-soluble impurities.
-
n-Hexane or Petroleum Ether: To remove non-polar impurities.[4]
-
Cold Methanol or Ethanol: To wash the filtered product, taking advantage of its lower solubility at reduced temperatures.
-
-
Column Chromatography: For very impure samples or when high purity is critical, column chromatography on silica gel can be employed.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the hydrazinolysis of an ester, typically methyl 3-cyanobenzoate or ethyl 3-cyanobenzoate, with hydrazine hydrate in an alcohol solvent such as methanol or ethanol under reflux.[2][3] A patented, solvent-free approach involving reactive fractionation to remove the alcohol byproduct and drive the reaction to completion has also been reported to achieve yields of over 90%, making it suitable for industrial-scale production.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress.[4] You can spot the reaction mixture alongside the starting material (methyl 3-cyanobenzoate) to observe the disappearance of the starting material and the appearance of the product spot.
Q3: My product is not precipitating when I pour the reaction mixture into ice water. What should I do?
A3: This indicates that your product may have some solubility in water.[6] Instead of a precipitation work-up, you should concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., methanol or ethanol) and the excess hydrazine hydrate.[6] The resulting crude solid can then be purified by recrystallization or washing.
Q4: Are there any significant safety concerns when scaling up this synthesis?
A4: Yes. Hydrazine hydrate is toxic and a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6] Anhydrous hydrazine is potentially explosive and should be handled with extreme care.[6] The reaction can be exothermic, especially during the initial addition of reagents, so controlled addition and adequate cooling should be in place for large-scale reactions.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for Hydrazinolysis of Methyl 3-Cyanobenzoate
| Parameter | Recommended Range | Notes |
| Molar Ratio (Ester:Hydrazine Hydrate) | 1 : 1 to 1 : 1.5 | A slight excess of hydrazine drives the reaction.[2] |
| Solvent | Methanol or Ethanol | Typically used as the reaction medium. |
| Reaction Temperature | Reflux | ~65°C for Methanol, ~78°C for Ethanol. |
| Reaction Time | 3 - 6 hours | Monitor by TLC for completion.[2] |
| Yield (Conventional Heating) | 59.0 - 77.0% | Can be lower on a larger scale without optimization. |
| Yield (Reactive Fractionation) | > 90% | Patented method for improved yield.[2] |
Table 2: Purification Parameters
| Method | Solvent(s) | Target Impurity Removed |
| Recrystallization | Ethanol or Methanol | Broad range of impurities.[4] |
| Washing | Water | Excess hydrazine hydrate, water-soluble salts. |
| Washing | n-Hexane / Petroleum Ether | Non-polar impurities.[4] |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane | For high purity applications.[1] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is suitable for a laboratory setting and can be scaled up with appropriate modifications.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-cyanobenzoate (1.0 eq).
-
Add methanol or absolute ethanol as the solvent. A typical concentration is in the range of 0.5 to 1.0 M.
-
With stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution. The addition may be mildly exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product may crystallize out.
-
If crystallization occurs, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same alcohol used for the reaction) and then with water to remove excess hydrazine.
-
If no crystallization occurs, remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a solid.
-
Dry the purified product under vacuum.
-
Visualizations
Diagram 1: Synthesis Pathway of this compound
References
- 1. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. Archive:: Journal of Drug Design and Medicinal Chemistry:: Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Alternative Solvents for 3-Cyanobenzohydrazide Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using alternative and greener solvents for reactions involving 3-Cyanobenzohydrazide. This resource includes troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of solvent performance.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of hydrazones and other derivatives of this compound, with a focus on issues related to solvent choice.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Poor Solubility of this compound: The starting material may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Solvent Selection: Consider switching to a more polar aprotic solvent like DMF or dioxane if using non-polar solvents. For greener options, ethanol-water mixtures can be effective. - Temperature: Gently heat the reaction mixture to improve solubility, but monitor for potential side reactions. |
| Suboptimal pH: The reaction rate for hydrazone formation is highly pH-dependent.[1] | - Acid Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to maintain a mildly acidic pH (typically around 4-6).[2][3] - Avoid Strong Acids: Highly acidic conditions can protonate the hydrazide, rendering it non-nucleophilic.[1] | |
| Incomplete Reaction: The reaction may not have reached completion. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Catalyst: For reactions at neutral pH, consider using a nucleophilic catalyst like aniline to accelerate the reaction.[1] | |
| Formation of Side Products | Azine Formation: A common side reaction in hydrazone synthesis.[2] | - Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of this compound relative to the aldehyde or ketone. - Purification: Separate the desired hydrazone from the azine byproduct using column chromatography or recrystallization.[2][4] |
| Reaction with Cyano Group: In harsh conditions, the cyano group might undergo hydrolysis or other transformations. | - Mild Conditions: Employ milder reaction conditions (e.g., lower temperature, weaker acid catalyst). - Solvent Choice: Protic solvents like water or alcohols under neutral or mildly acidic conditions are generally less likely to promote cyano group side reactions compared to strongly acidic or basic conditions. | |
| Product Precipitation Issues | Product is too soluble in the reaction solvent: This can make isolation difficult. | - Solvent Removal: If the product does not precipitate upon cooling, remove the solvent under reduced pressure. - Anti-Solvent Addition: Add a less polar co-solvent (an "anti-solvent") to induce precipitation. |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Co-elution during column chromatography or co-precipitation during recrystallization. | - Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or hexane/ethyl acetate.[2][3] - Column Chromatography Gradient: Optimize the solvent gradient for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are some green solvent alternatives to traditional solvents like DMF or dioxane for this compound reactions?
A1: Greener alternatives include ethanol, methanol, water, or mixtures of ethanol and water.[3][5] Solvent-free approaches, such as microwave-assisted synthesis or solid-state grinding with a catalyst like moist L-proline, are also excellent green options.[6][7]
Q2: How critical is the pH for the reaction of this compound with aldehydes/ketones?
A2: The pH is a critical factor. The reaction is typically acid-catalyzed and proceeds best in a mildly acidic environment (pH 4-6).[2] Strong acidic conditions can hinder the reaction by protonating the hydrazide, while basic conditions may not facilitate the reaction efficiently.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TTC) is a simple and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate. The consumption of starting materials and the appearance of a new product spot will indicate the reaction's advancement.[2]
Q4: What is the best way to purify the resulting this compound derivatives?
A4: Recrystallization is a common and effective method for purifying solid derivatives.[2][4] Ethanol, methanol, or ethanol/water mixtures are often suitable solvent systems.[3][8] If recrystallization is not sufficient, column chromatography can be employed for further purification.[4]
Q5: Can the cyano group on the benzohydrazide interfere with the reaction?
A5: Under standard hydrazone formation conditions (mildly acidic, moderate temperatures), the cyano group is generally stable. However, in the presence of strong acids or bases, or at elevated temperatures for prolonged periods, there is a risk of hydrolysis of the cyano group to a carboxylic acid or amide. It is therefore advisable to use the mildest effective conditions.
Data on Alternative Solvents
The following table summarizes reaction conditions and reported yields for the synthesis of hydrazone derivatives from hydrazides in various alternative solvents. While not all examples use this compound specifically, they provide a strong indication of the expected outcomes with analogous benzohydrazides.
| Solvent System | Catalyst | Temperature | Reaction Time | Typical Yield | Reference(s) |
| Ethanol | Acetic Acid (catalytic) | Reflux | 2.5 - 8 hours | 71% - 90% | [3][5] |
| Methanol | Acetic Acid (catalytic) | Reflux | 2 - 6 hours | Good to Excellent | [9] |
| 1,4-Dioxane | None | Reflux | 2 - 3 hours | 68% - 74% | [8][10] |
| Water | Acetic Acid | Reflux | ~3 hours | High (e.g., 94%) | |
| Solvent-Free | Microwave Irradiation | 90 °C | 10 minutes | Moderate | [11] |
| Solvent-Free | Moist L-proline (grinding) | Room Temperature | Short | High | [6] |
Experimental Protocols
Protocol 1: Hydrazone Synthesis in Ethanol
This protocol describes a general procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone in ethanol.
Materials:
-
This compound
-
Aldehyde or ketone
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hot plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable amount of absolute ethanol.
-
Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[9]
-
Attach a condenser and reflux the reaction mixture with stirring for 2-6 hours. Monitor the reaction progress by TLC.[9]
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.[9]
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This protocol outlines a green, solvent-free method for hydrazone synthesis using microwave irradiation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 90°C) for a short duration (e.g., 10 minutes).[11]
-
After cooling, the solid product can be directly collected.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[11]
Visualizations
Caption: Workflow for selecting a suitable solvent for this compound reactions.
Caption: Logical steps for troubleshooting low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. minarjournal.com [minarjournal.com]
- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preventing dimer formation in 3-Cyanobenzohydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanobenzohydrazide. The focus is on preventing the formation of the common diacylhydrazine dimer byproduct during hydrazone synthesis and other coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions involving this compound, and why does it form?
A1: The most common byproduct is the N,N'-bis(3-cyanobenzoyl)hydrazine, also known as the diacylhydrazine dimer. This dimer forms through the self-condensation of two molecules of this compound. This side reaction is generally promoted by harsh reaction conditions such as high temperatures, prolonged reaction times, and the presence of certain activating agents that can convert the hydrazide into a more reactive acylating species.
Q2: What is the likely mechanism for dimer formation?
A2: Dimer formation likely proceeds through the nucleophilic attack of the amino group of one this compound molecule onto the activated carbonyl carbon of a second molecule. This activation can occur under acidic or basic conditions, or in the presence of a coupling agent. The resulting tetrahedral intermediate then collapses, eliminating a molecule of hydrazine to form the stable diacylhydrazine dimer.
Q3: How does pH affect the rate of dimer formation versus the desired hydrazone formation?
A3: The pH of the reaction medium is a critical factor.
-
Acidic Conditions (pH 4-6): Mildly acidic conditions are generally optimal for hydrazone formation. The acid catalyzes the reaction by protonating the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide. This targeted activation favors the desired reaction.
-
Neutral or aprotic conditions: In the absence of an acid catalyst, the reaction can be sluggish, potentially requiring higher temperatures or longer reaction times, which can increase the likelihood of dimer formation.
-
Basic Conditions: Basic conditions can deprotonate the N-H group of the hydrazide, increasing its nucleophilicity. However, this can also promote the self-condensation reaction, leading to a higher yield of the dimer.
Q4: Can the choice of solvent influence the formation of the dimer byproduct?
A4: Yes, the solvent can play a significant role. Protic solvents like ethanol or methanol are often good choices for hydrazone synthesis as they can facilitate the necessary proton transfers in the reaction mechanism. Aprotic solvents can also be used, but reaction rates may be slower, potentially necessitating harsher conditions that could favor dimerization. It is advisable to choose a solvent in which the this compound and the carbonyl compound are fully soluble at the reaction temperature to ensure a homogeneous reaction mixture.
Troubleshooting Guide: Minimizing Dimer Formation
This guide provides specific troubleshooting steps to minimize the formation of the diacylhydrazine dimer in your reactions.
| Issue | Potential Cause | Recommended Solution |
| Significant dimer formation observed by TLC/LC-MS | Reaction temperature is too high. | Optimize the reaction temperature. Start with room temperature and slowly increase only if the reaction is not proceeding. In many cases, gentle heating to 40-50°C is sufficient. |
| Reaction time is excessively long. | Monitor the reaction progress closely by TLC or LC-MS. Once the starting material (the limiting reagent) is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may promote dimer formation. | |
| Incorrect pH of the reaction mixture. | Adjust the pH to be mildly acidic (pH 4-6). This can be achieved by adding a catalytic amount of a weak acid like acetic acid. Avoid strong acids or bases. | |
| High concentration of this compound. | Use a more dilute solution of the reactants. High concentrations can increase the probability of self-condensation. | |
| Presence of activating agents or impurities. | Ensure high purity of starting materials and solvents. Avoid using strong dehydrating or coupling agents unless absolutely necessary for the desired transformation, as these can activate the hydrazide for self-reaction. | |
| Low yield of the desired hydrazone product | Inefficient reaction conditions. | Use a catalytic amount of a suitable acid (e.g., acetic acid) to promote the desired hydrazone formation. Ensure the reactants are well-dissolved in the chosen solvent. |
| Stoichiometry of reactants. | Use a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound to ensure complete consumption of the this compound, which will in turn minimize its availability for self-condensation. |
Experimental Protocols to Minimize Dimer Formation
Protocol 1: Acid-Catalyzed Hydrazone Synthesis at Room Temperature
This protocol is optimized for the formation of hydrazones from this compound with minimal dimer formation.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (or other suitable alcohol)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 1-4 hours), the product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Minimizes the rate of the self-condensation side reaction. |
| Catalyst | Catalytic Acetic Acid | Specifically activates the carbonyl partner, favoring hydrazone formation. |
| Stoichiometry | Slight excess of carbonyl | Drives the reaction to completion and consumes the hydrazide, preventing dimerization. |
| Concentration | 0.1 - 0.5 M | Reduces the likelihood of intermolecular self-reaction of the hydrazide. |
Visualizing Reaction Pathways
To aid in understanding the competing reactions, the following diagrams illustrate the desired hydrazone formation pathway and the undesired dimer formation pathway.
Caption: Competing reaction pathways for this compound.
The following workflow provides a decision-making process for optimizing your reaction to prevent dimer formation.
Caption: Troubleshooting workflow for minimizing dimer formation.
Validation & Comparative
A Comparative Guide to 3-Cyanobenzohydrazide and 4-Cyanobenzohydrazide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Among the versatile synthons available, benzohydrazide derivatives stand out for their utility in constructing a wide array of heterocyclic compounds and as key components in biologically active molecules. This guide provides a detailed comparison of two isomeric cyanobenzohydrazides: 3-Cyanobenzohydrazide and 4-Cyanobenzohydrazide. We will delve into their synthesis, explore the nuanced differences in their reactivity, and present their applications in the context of medicinal chemistry, supported by experimental data and protocols.
Synthesis and Physicochemical Properties: A Tale of Two Isomers
Both this compound and 4-Cyanobenzohydrazide are typically synthesized from their corresponding methyl cyanobenzoate precursors through hydrazinolysis. The general synthetic pathway involves the reaction of the methyl ester with hydrazine hydrate, usually in an alcoholic solvent.
While the synthetic route is analogous, the position of the cyano group—meta in this compound and para in 4-cyanobenzohydrazide—imparts subtle yet significant differences in their physicochemical properties and reactivity. The electron-withdrawing nature of the cyano group influences the electron density distribution within the benzene ring and on the hydrazide moiety.
Table 1: Physicochemical Properties of this compound and 4-Cyanobenzohydrazide
| Property | This compound | 4-Cyanobenzohydrazide |
| Molecular Formula | C₈H₇N₃O | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | Not reported | 165-168 °C |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Experimental Protocols
Synthesis of Methyl 3-cyanobenzoate
A green method for the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine hydrochloride has been reported.[1] The process involves an oximation reaction followed by dehydration. Under optimal conditions, using acetic anhydride as the dehydrating agent, the product can be obtained with a purity higher than 98% and a yield of up to 95.1%.[1]
Synthesis of Methyl 4-cyanobenzoate
Methyl 4-cyanobenzoate can be synthesized from 4-cyanobenzoic acid and methanol in the presence of a solid acid catalyst (monolith-SO3H) in toluene at 80°C for 24 hours under an inert atmosphere.[2] Another method involves the reaction of m-cyanobenzamide with a 20% hydrochloric acid/methanol solution at 64°C for 12 hours, yielding 93% of methyl 4-cyanobenzoate.[2]
General Protocol for the Synthesis of Cyanobenzohydrazides
To a solution of the respective methyl cyanobenzoate (1 equivalent) in a suitable alcohol (e.g., ethanol for the 3-isomer, methanol for the 4-isomer), hydrazine hydrate (1.2-1.5 equivalents) is added. The reaction mixture is refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the cyanobenzohydrazide.
Reactivity and the Influence of the Cyano Group Position
The position of the electron-withdrawing cyano group plays a crucial role in the reactivity of the benzohydrazide molecule. In electrophilic aromatic substitution reactions, electron-withdrawing groups are generally deactivating and act as meta-directors.[3][4][5][6][7] This is because they destabilize the carbocation intermediate formed during ortho and para attack more than the meta attack.
Conversely, in nucleophilic aromatic substitution, an electron-withdrawing group at the ortho or para position can stabilize the negatively charged intermediate, thus facilitating the reaction.[6]
For this compound, the cyano group is in the meta position relative to the hydrazide group. Its electron-withdrawing effect is primarily inductive. In 4-cyanobenzohydrazide, the para-positioned cyano group exerts both a strong inductive and a resonance effect, which can more significantly decrease the electron density on the hydrazide nitrogen atoms. This difference in electronic effects can lead to variations in their nucleophilicity and reactivity in subsequent reactions, such as the formation of hydrazones (Schiff bases).
Application in the Synthesis of Biologically Active Molecules
Both 3- and 4-cyanobenzohydrazide serve as valuable precursors for the synthesis of hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[8][9][10][11][12][13][14] The general reaction involves the condensation of the hydrazide with an aldehyde or a ketone.
Antimicrobial Activity of Derivatives
Table 2: Representative Antimicrobial Screening Data for Hydrazone Schiff Bases
| Compound Type | Test Organism | Activity Metric | Result |
| Hydrazone Schiff Base (HSB2)¹ | Staphylococcus aureus | Zone of Inhibition | > HSB1 |
| Streptococcus pyogenes | Zone of Inhibition | > HSB1 | |
| Escherichia coli | Zone of Inhibition | > HSB1 | |
| Klebsiella pneumoniae | Zone of Inhibition | > HSB1 | |
| Chitosan-based Schiff Bases² | S. epidermidis | MIC | 7.81 µg/mL |
| E. faecalis | MIC | 7.81 µg/mL | |
| A. baumanni | MIC | 15.62 µg/mL |
¹Data from a study on hydrazone Schiff bases derived from 4-aminodimethylbenzaldehyde, indicating that structural modifications (in this case, addition of a methyl group) can enhance activity.[8] ²Data for chitosan-based Schiff bases, demonstrating the potential for potent antibacterial activity in this class of compounds.[15]
Conclusion
Both this compound and 4-Cyanobenzohydrazide are valuable reagents in synthetic and medicinal chemistry. Their synthesis is straightforward, proceeding from the corresponding methyl cyanobenzoates. The key distinction between these two isomers lies in the position of the cyano group, which influences their electronic properties and, consequently, their reactivity. The para-isomer, 4-cyanobenzohydrazide, is expected to experience a more pronounced electron-withdrawing effect on the hydrazide moiety due to resonance, potentially affecting its nucleophilicity compared to the meta-isomer.
While a direct, comprehensive comparison of their performance in various synthetic applications is not extensively documented, the principles of physical organic chemistry suggest that the choice between the 3- and 4-isomers could be strategically employed to fine-tune the electronic properties and biological activity of target molecules. Further head-to-head studies are warranted to fully elucidate the subtle differences in their synthetic utility and performance in drug discovery programs. This guide provides a foundational understanding for researchers to make informed decisions when selecting between these two versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. azjournalbar.com [azjournalbar.com]
- 9. jsirjournal.com [jsirjournal.com]
- 10. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 12. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azjournalbar.com [azjournalbar.com]
- 14. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Cyanobenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Cyanobenzohydrazide and its derivatives. It is designed to assist researchers in selecting the appropriate methodologies and in the interpretation of experimental data for this important class of compounds, which are recognized for their diverse biological activities.
Structural Elucidation: A Multi-Faceted Approach
The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data. A combination of spectroscopic and analytical techniques is typically employed for this purpose. This guide will focus on the most common and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and observed spectral data for this compound and its derivatives based on literature for structurally related compounds. This data serves as a reference for researchers working on the synthesis and characterization of novel analogs.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Related Derivatives | Notes |
| -NH (Amide) | 10.0 - 11.0 (broad singlet) | 9.77 (s, 1H, in a benzohydrazide derivative)[1] | The chemical shift is sensitive to solvent and concentration. |
| -NH₂ (Hydrazine) | 4.5 - 5.5 (broad singlet) | 3.35 (s, 2H, in a benzohydrazide derivative)[1] | May exchange with D₂O. |
| Aromatic H (ortho to -CN) | 8.1 - 8.3 | 8.13–8.39 (m, in a dicyano derivative) | The electron-withdrawing cyano group deshields adjacent protons. |
| Aromatic H (meta to -CN) | 7.6 - 7.8 | 7.83~7.81 (m, in a benzohydrazide derivative)[1] | |
| Aromatic H (para to -CN) | 7.9 - 8.1 | 7.53~7.43 (m, in a benzohydrazide derivative)[1] | |
| Aromatic H (ortho to -CO) | 7.9 - 8.1 | 7.83~7.81 (m, in a benzohydrazide derivative)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Related Derivatives | Notes |
| -C=O (Amide) | 165 - 170 | 167.22 (in a benzohydrazide derivative)[1] | The carbonyl carbon is a key diagnostic peak. |
| -C≡N (Nitrile) | 115 - 120 | 115.4 (in a dicyano derivative) | |
| Aromatic C (ipso to -CN) | 110 - 115 | 108.54~160.72 (range for aromatic carbons in various derivatives)[1] | The chemical shift is influenced by the electronic environment. |
| Aromatic C (ipso to -CO) | 130 - 135 | 133.15 (in a benzohydrazide derivative)[1] | |
| Aromatic C | 125 - 140 | 127.36, 128.26, 131.94 (in a benzohydrazide derivative)[1] |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Technique | Expected Data for this compound | Observed Data for Related Derivatives | Notes |
| MS (ESI+) | [M+H]⁺ at m/z 162.06 | m/z = 315 (M+1) for a chlorinated derivative | Provides molecular weight confirmation. |
| IR (cm⁻¹) | |||
| N-H stretch | 3200 - 3400 | 3300, 3212 (in a benzohydrazide derivative)[1] | Often appears as two bands for the -NH₂ group. |
| C≡N stretch | 2220 - 2240 | 2216 (in a dicyano derivative) | A sharp and characteristic peak. |
| C=O stretch | 1650 - 1680 | 1659 (in a benzohydrazide derivative)[1] | Strong absorption. |
| N-H bend | 1600 - 1640 | - | |
| C-N stretch | 1400 - 1450 | 1402 (in a benzohydrazide derivative)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the synthesis and characterization of this compound derivatives.
Synthesis of this compound
A common route for the synthesis of benzohydrazides involves the hydrazinolysis of the corresponding methyl or ethyl ester.
Protocol:
-
Esterification: 3-Cyanobenzoic acid is refluxed with an excess of methanol or ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl or ethyl 3-cyanobenzoate.
-
Hydrazinolysis: The synthesized ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for 6-8 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a common technique for the analysis of these polar compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain precise bond lengths, bond angles, and the overall molecular conformation.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in the validation of this compound derivatives.
Caption: Synthetic pathway for this compound.
Caption: Workflow for structural validation.
Alternative and Complementary Techniques
While the core techniques described above are standard, other methods can provide valuable complementary information:
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental formula, which is a powerful confirmation of the structure.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for complex derivatives, as they help to establish correlations between protons and carbons, confirming the connectivity of the molecular skeleton.
-
Elemental Analysis: Provides the percentage composition of C, H, and N in the compound, which can be compared with the theoretical values for the proposed structure.
By employing a combination of these robust analytical methods, researchers can confidently validate the structure of novel this compound derivatives, paving the way for further investigation into their therapeutic potential.
References
Spectroscopic Analysis of 3-Cyanobenzohydrazide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the reaction products of 3-cyanobenzohydrazide, primarily focusing on the formation of hydrazones. Due to a lack of specific published spectral data for simple 3-cyanobenzohydrazones, this comparison is based on representative data from closely related benzohydrazide derivatives. The influence of the 3-cyano substituent is discussed based on established principles of spectroscopic analysis. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by offering insights into the structural characterization of this class of compounds.
Introduction
Hydrazones derived from hydrazides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of these compounds typically involves the condensation reaction of a hydrazide with an aldehyde or a ketone. The resulting hydrazone's structure and, consequently, its biological activity are influenced by the nature of the substituents on both the hydrazide and the carbonyl precursor.
This compound is a versatile building block for synthesizing novel bioactive molecules. The electron-withdrawing nature of the cyano group at the meta-position of the benzene ring is expected to modulate the electronic properties and reactivity of the resulting hydrazones, potentially leading to enhanced biological efficacy. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these reaction products.
General Synthesis of Hydrazones from this compound
The synthesis of hydrazones from this compound follows a straightforward condensation reaction with an appropriate aldehyde or ketone. The reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of acid (e.g., glacial acetic acid).
Below is a diagram illustrating the general experimental workflow for the synthesis of a hydrazone from this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of hydrazones derived from this compound.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for a representative reaction product of this compound, N'-(phenylmethylene)-3-cyanobenzohydrazide, in comparison with other substituted benzohydrazones. The data for the non-cyano substituted analogs are compiled from various literature sources.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the synthesized hydrazones. The characteristic absorption bands provide evidence for the formation of the C=N (imine) bond and the retention of the C=O (amide) and N-H groups.
| Functional Group | Expected Wavenumber (cm⁻¹) for N'-(phenylmethylene)-3-cyanobenzohydrazide | Observed Wavenumber (cm⁻¹) for other Benzohydrazones | Reference |
| N-H (Amide) | 3200-3300 | 3173 - 3347 | [1] |
| C≡N (Cyano) | ~2230 | N/A | - |
| C=O (Amide I) | 1650-1670 | 1595 - 1654 | [1] |
| C=N (Imine) | 1620-1640 | 1511 - 1598 | [1] |
The presence of the electron-withdrawing cyano group is anticipated to cause a slight shift to higher wavenumbers for the C=O and C=N stretching vibrations compared to unsubstituted or electron-donating group substituted benzohydrazones.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Proton | Expected Chemical Shift (δ, ppm) for N'-(phenylmethylene)-3-cyanobenzohydrazide | Observed Chemical Shift (δ, ppm) for other Benzohydrazones | Reference |
| N-H (Amide) | 11.5 - 12.0 (singlet) | 11.8 - 11.9 (singlet) | [1] |
| -CH=N (Azomethine) | 8.5 - 8.8 (singlet) | 8.3 - 8.7 (singlet) | [1] |
| Aromatic Protons | 7.5 - 8.5 (multiplet) | 7.0 - 7.9 (multiplet) | [1] |
The protons on the benzene ring of the this compound moiety are expected to resonate at a slightly downfield region compared to the unsubstituted benzoyl group due to the deshielding effect of the cyano group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) for N'-(phenylmethylene)-3-cyanobenzohydrazide | Observed Chemical Shift (δ, ppm) for other Benzohydrazones | Reference |
| C=O (Amide) | ~163 | 161 - 162 | [1] |
| -CH=N (Azomethine) | ~148 | 143 - 148 | [1] |
| C≡N (Cyano) | ~118 | N/A | - |
| Aromatic Carbons | 110 - 140 | 108 - 153 | [1] |
The carbon atom of the cyano group will exhibit a characteristic signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will also be influenced by the position and electronic nature of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For N'-(phenylmethylene)-3-cyanobenzohydrazide (C₁₅H₁₁N₃O), the expected molecular ion peak [M]⁺ would be at m/z = 249.09.
Comparison with Alternative Compounds
The biological activity of hydrazones derived from this compound can be compared with that of other hydrazones reported in the literature, such as those derived from isonicotinic acid hydrazide (Isoniazid), a well-known antitubercular drug. The introduction of the cyano group may alter the lipophilicity and electronic properties of the molecule, which can have a significant impact on its pharmacokinetic and pharmacodynamic profile.
For instance, many hydrazide-hydrazone derivatives have been screened for their antimicrobial and antifungal activities.[2] A comparative study would involve synthesizing a series of hydrazones from this compound with different aldehydes and ketones and evaluating their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. These results can then be compared with the MIC values of standard drugs or other series of hydrazones to assess their potential as novel antimicrobial agents.
Experimental Protocols
General Procedure for the Synthesis of N'-(Arylmethylene)-3-cyanobenzohydrazides
A mixture of this compound (1 mmol) and the corresponding substituted aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Spectroscopic Characterization
-
FT-IR spectra are recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique (e.g., electron impact (EI) or electrospray ionization (ESI)).
Conclusion
References
A Comparative Analysis of the Biological Activities of 3-Cyanobenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. Within this class, 3-cyanobenzohydrazide and its analogs have emerged as promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of selected this compound analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The biological activities of various this compound analogs have been evaluated across several domains. The following tables summarize the quantitative data from key studies, offering a clear comparison of their potency.
Anticancer Activity
The cytotoxic effects of several cyanobenzohydrazide analogs have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5b | HCT-116 (Colon Carcinoma) | 3.2 ± 1.1 | Cisplatin | 2.43 ± 1.1 |
| 11 | HCT-116 (Colon Carcinoma) | 2.5 ± 0.81 | Cisplatin | 2.43 ± 1.1 |
| 13 | HCT-116 (Colon Carcinoma) | 3.7 ± 1.0 | Cisplatin | 2.43 ± 1.1 |
| 3d | MCF-7 (Breast Cancer) | 1.14 | - | - |
| 4b | MCF-7 (Breast Cancer) | 3.38 | - | - |
| 4c | MCF-7 (Breast Cancer) | 2.15 | - | - |
| 2d | A-2780 (Ovarian Cancer) | 1.14 | - | - |
| 3d | A-2780 (Ovarian Cancer) | 1.76 | - | - |
Table 1: Comparative anticancer activity of selected cyanobenzohydrazide analogs.
Anti-inflammatory Activity
A notable analog, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has demonstrated significant in vivo anti-inflammatory properties.
| Compound ID | Assay | Dosage | % Inhibition | Standard Drug | % Inhibition |
| JR19 | Carrageenan-induced peritonitis (Leukocyte Migration) | 10 mg/kg | 59% | Indomethacin (10 mg/kg) | 40% |
| JR19 | Subcutaneous air pouch (Cell Migration) | 10 mg/kg | 66% | Indomethacin (10 mg/kg) | 55% |
Table 2: Comparative anti-inflammatory activity of JR19.
Antimicrobial Activity
While specific MIC values for a broad range of this compound analogs are not extensively documented in a single comparative study, the broader class of hydrazones exhibits significant antimicrobial potential. The following table presents representative data for related hydrazone derivatives.
| Compound Class | Microorganism | MIC (µg/mL) |
| Nitrofurazone analogue 15 | S. aureus ATCC 6538 | 1.95 |
| Nitrofurazone analogue 16 | S. aureus ATCC 25923 | 3.91 |
| Pyrimidine derivative 19 | E. coli | 12.5 |
| Pyrimidine derivative 19 | S. aureus | 6.25 |
| 1,2,3-Thiadiazole derivative 28 | Staphylococcus spp. | 1.95 |
Table 3: Representative antimicrobial activity of related hydrazone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Peritonitis in Mice
This in vivo model is used to evaluate the anti-inflammatory effect of compounds by measuring the inhibition of leukocyte migration.
Materials:
-
Male Swiss mice (25-30 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds and vehicle
-
Phosphate-buffered saline (PBS) with heparin
-
Turk's solution
-
Neubauer chamber
Procedure:
-
Administer the test compounds or vehicle to the mice via an appropriate route (e.g., intraperitoneally or orally).
-
After 30-60 minutes, induce inflammation by intraperitoneal injection of 0.25 mL of carrageenan solution.
-
After 4 hours, euthanize the mice and collect the peritoneal fluid by washing the peritoneal cavity with 3 mL of heparinized PBS.
-
Dilute the peritoneal fluid with Turk's solution.
-
Count the total number of leukocytes using a Neubauer chamber under a microscope.
-
Calculate the percentage inhibition of leukocyte migration compared to the control group.
Subcutaneous Air Pouch Test in Mice
This model creates a cavity lined with synovial-like cells, which is useful for studying inflammation.
Materials:
-
Male Swiss mice (25-30 g)
-
Sterile air
-
Carrageenan solution (1% in sterile saline)
-
Test compounds and vehicle
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inject 10 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
-
On day 3, inject an additional 5 mL of sterile air to maintain the pouch.
-
On day 6, administer the test compounds or vehicle.
-
After 1 hour, inject 1 mL of carrageenan solution into the air pouch.
-
After a specified time (e.g., 24 hours), euthanize the mice and collect the exudate from the pouch by washing with PBS.
-
Determine the total and differential leukocyte counts in the exudate.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate key signaling pathways and experimental procedures.
Experimental workflows for in vitro and in vivo assays.
The anti-inflammatory effects of the analog JR19 are linked to the nitric oxide (NO) signaling pathway.[1] JR19's activity involves the modulation of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), which in turn affects the levels of pro-inflammatory cytokines.[1]
Simplified sGC-NO/Cytokine signaling pathway and the role of JR19.
Conclusion
This compound analogs represent a versatile and promising class of compounds with a wide range of biological activities. The data presented herein highlights their potential as anticancer and anti-inflammatory agents. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity for specific therapeutic targets. The detailed experimental protocols provided will aid researchers in the continued exploration and development of these valuable chemical entities.
References
Unveiling the Anticancer Potential of 3-Cyanobenzohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, 3-cyanobenzohydrazide and its derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these compounds, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.
Comparative Efficacy of this compound Derived Compounds
The anticancer activity of several this compound-derived compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazide-hydrazone 3h | PC-3 | Prostate Cancer | 1.32 | Paclitaxel | - |
| MCF-7 | Breast Cancer | 2.99 | Paclitaxel | - | |
| HT-29 | Colon Cancer | 1.71 | Paclitaxel | - | |
| Benzohydrazide H20 | A549 | Lung Cancer | 0.46 | Erlotinib | 0.03 |
| MCF-7 | Breast Cancer | 0.29 | Erlotinib | 0.03 | |
| HeLa | Cervical Cancer | 0.15 | Erlotinib | 0.03 | |
| HepG2 | Liver Cancer | 0.21 | Erlotinib | 0.03 | |
| 2-cyano-N'-...-acrylohydrazide 11 | HCT-116 | Colon Cancer | 2.5 | Cisplatin | 2.43 |
| 2-cyano-N'-...-acrylohydrazide 5b | HCT-116 | Colon Cancer | 3.2 | Cisplatin | 2.43 |
| 3-cyano-2(1H)-pyridone 8a | A549 | Lung Cancer | 0.83 (µg/ml) | Doxorubicin | - |
| 3-cyanopyridine-2-(1H)-thione 7b | A549 | Lung Cancer | 0.87 (µg/ml) | Doxorubicin | - |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies have indicated that this compound-derived compounds exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Several derivatives have been shown to trigger the intrinsic apoptotic pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the apoptotic process.[1]
Cell Cycle Arrest: These compounds have also been observed to interfere with the normal progression of the cell cycle in cancer cells. Depending on the specific derivative and the cancer cell line, arrest has been reported at the G2/M phase or the S phase of the cell cycle. This prevents the cancer cells from dividing and proliferating.
Below is a diagram illustrating the general experimental workflow for evaluating the anticancer efficacy of these compounds.
Caption: A general workflow for the synthesis and evaluation of anticancer compounds.
The following diagram illustrates the intrinsic apoptosis pathway, a key mechanism of action for many this compound derivatives.
Caption: Intrinsic apoptosis pathway activated by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-derived compounds and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[2][3][4][5]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Cells treated with the compounds are harvested and lysed to release cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: The reaction is incubated at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Detection: The cleavage of the substrate releases a chromophore or fluorophore, which is quantified by measuring the absorbance or fluorescence, respectively. The activity is proportional to the amount of cleaved substrate.[6][7][8][9]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Cells treated with the compounds are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular DNA.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: The data is analyzed to generate a histogram representing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13]
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. assaygenie.com [assaygenie.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-Cyanobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates like 3-Cyanobenzohydrazide is a critical parameter that dictates its suitability for further research and development. This guide provides a comparative overview of standard analytical techniques for purity assessment, complete with experimental protocols and data interpretation guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy. It excels at separating the main compound from non-volatile impurities.[1]
Experimental Protocol:
-
System: Reverse-Phase HPLC (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 75:25 v/v).[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 230 nm.[3]
-
Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| Peak 1 | 2.5 | 1.2 | 3-Cyanobenzoic Acid (Impurity) |
| Peak 2 | 4.8 | 98.5 | This compound |
| Peak 3 | 6.1 | 0.3 | Unknown Impurity |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.[4] It can identify and quantify impurities containing protons, provided their signals do not overlap with the main compound's signals. Quantitative NMR (qNMR) offers high precision for purity determination.[5][6]
Experimental Protocol:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration for quantitative analysis.
-
Analysis: Purity is determined by comparing the integral of a characteristic proton signal of this compound against the integrals of signals corresponding to impurities. For absolute quantification, a certified internal standard of known concentration is added.[7][8]
Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.8 - 12.1 | Singlet | 1H | -NH (Hydrazide) |
| 8.3 - 8.9 | Multiplet | 4H | Aromatic Protons |
| 4.5 | Broad Singlet | 2H | -NH₂ (Hydrazide) |
Note: The presence of unexpected signals or deviations in integration values indicates impurities.
Elemental Analysis (CHN)
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[9] This data is compared against the theoretical values calculated from the molecular formula of pure this compound (C₈H₇N₃O). It is a fundamental method for confirming the empirical formula and assessing bulk purity.[10][11]
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer.
-
Sample Preparation: A precisely weighed sample (1-3 mg) of the thoroughly dried compound is placed in a tin capsule.
-
Analysis: The sample undergoes combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
Data Presentation:
| Element | Theoretical (%) | Experimental Batch A (%) | Deviation (%) |
| Carbon (C) | 59.62 | 59.55 | -0.07 |
| Hydrogen (H) | 4.38 | 4.41 | +0.03 |
| Nitrogen (N) | 26.07 | 25.98 | -0.09 |
Note: A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[10]
Melting Point Analysis
Melting point is a simple, rapid physical measurement used for qualitative identification and purity assessment.[12] Pure crystalline compounds exhibit a sharp, narrow melting point range (typically 0.5–1 °C), whereas impure substances melt over a broader range and at a lower temperature.[13][14]
Experimental Protocol:
-
Apparatus: Digital melting point apparatus or Thiele tube.
-
Sample Preparation: The sample must be completely dry and finely powdered.[15] Pack 2-3 mm of the sample into a capillary tube.[14]
-
Analysis: Heat the sample slowly (1-2 °C per minute) near the expected melting point.[15] Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid.[15]
Data Presentation:
| Sample | Literature M.P. (°C) | Experimental M.P. (°C) | Interpretation |
| Reference Standard | 151 - 153 | 151.5 - 152.5 | High Purity |
| Synthesized Batch A | 151 - 153 | 148 - 152 | Impure (Broad, Depressed Range) |
| Synthesized Batch B | 151 - 153 | 151 - 152 | Likely High Purity |
Comparative Summary of Techniques
| Technique | Information Provided | Sensitivity | Quantitation | Alternative Use |
| HPLC | Purity, Number of Impurities | High | Excellent | Preparative separation |
| ¹H NMR | Structural Confirmation, Purity | Moderate | Very Good (qNMR) | Structure elucidation |
| Elemental Analysis | Elemental Composition | Low | Good (Bulk) | Empirical formula confirmation |
| Melting Point | Physical Property, Purity Indication | Low | Poor (Qualitative) | Compound identification |
Visualizing the Workflow and Logic
A systematic approach is crucial for efficiently assessing the purity of a newly synthesized batch of this compound. The following diagrams illustrate a recommended workflow and the decision-making process based on the analytical results.
Caption: Analytical workflow for purity assessment.
Caption: Decision tree for batch qualification.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jddtonline.info [jddtonline.info]
- 4. rroij.com [rroij.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. study.com [study.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
Navigating the Selectivity Landscape of 3-Cyanobenzohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-cyanobenzohydrazide scaffold has emerged as a versatile backbone in the design of novel therapeutic agents, demonstrating efficacy in a range of preclinical studies. However, a critical aspect of drug development is understanding the cross-reactivity of these compounds to anticipate potential off-target effects and refine selectivity. This guide provides a comparative analysis of the cross-reactivity of various this compound and related benzohydrazide derivatives, drawing upon available experimental data. The information is presented to aid in the strategic design of more selective and potent drug candidates.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of several benzohydrazide derivatives against a variety of biological targets. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Cross-reactivity of Benzohydrazide Derivatives Against Cholinesterases
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 3i | Acetylcholinesterase (AChE) | 1.850 ± 0.013 | [1][2] |
| Butyrylcholinesterase (BChE) | 3.680 ± 0.034 | [1][2] | |
| 3l | Acetylcholinesterase (AChE) | (83.84 ± 2.46% inhibition at 100 µM) | [1][2] |
| ohbh10 | Acetylcholinesterase (AChE) | Docking study suggests potential inhibition | [3] |
| Monoamine Oxidase B (MAO-B) | Docking study suggests potential inhibition | [3] |
Table 2: Anticancer and Kinase Inhibitory Activity of Benzohydrazide Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| H20 | Epidermal Growth Factor Receptor (EGFR) | 0.08 | [4] |
| A549 (human lung cancer) | 0.46 | [4] | |
| MCF-7 (human breast cancer) | 0.29 | [4] | |
| HeLa (human cervical cancer) | 0.15 | [4] | |
| HepG2 (human hepatocellular cancer) | 0.21 | [4] | |
| Compound 11 | HCT-116 (colon carcinoma) | 2.5 ± 0.81 | [5] |
| Compound 5b | HCT-116 (colon carcinoma) | 3.2 ± 1.1 | [5] |
| 6Eb | GSK-3β | 11.02 | [6] |
| Capan-1 (prostate cancer) | 9.40 | [6] | |
| 6Ec | GSK-3β | 59.81 | [6] |
| Capan-1 (prostate cancer) | 8.25 | [6] |
Table 3: Activity of Benzylidenehydrazine Derivatives Against Metabolic Enzymes
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 9 | α-amylase | 116.19 | [7] |
| 7 | α-glucosidase | 61.16 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to generate the data presented above.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds and a reference inhibitor (e.g., Donepezil).
-
-
Procedure:
-
A solution of the enzyme is pre-incubated with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature.
-
The substrate (ATCI or BTCI) and DTNB are added to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT-116).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Test compounds and a reference drug (e.g., Cisplatin or Erlotinib).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
Kinase Inhibition Assay
Kinase activity is often measured using assays that detect the phosphorylation of a substrate.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, GSK-3β).
-
Specific peptide or protein substrate for the kinase.
-
ATP (adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagents (e.g., antibodies specific for the phosphorylated substrate, or luminescence-based ATP detection kits).
-
Test compounds and a reference inhibitor.
-
-
Procedure:
-
The kinase is incubated with various concentrations of the test compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate or the amount of remaining ATP is quantified using a suitable detection method (e..g., ELISA, fluorescence, or luminescence).
-
The percentage of kinase inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of the untreated kinase.
-
IC50 values are determined from the dose-response curves.
-
Visualizing the Cross-Reactivity Screening Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of a chemical compound library, a fundamental process in drug discovery.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Cyanobenzohydrazide Derivatives in Oncology Research: In Vitro and In Vivo Studies
A detailed guide for researchers and drug development professionals on the biological evaluation of novel anticancer agents derived from the 3-cyanobenzohydrazide scaffold, with a focus on a promising dual-target compound, 24e (IHCH-3064).
This guide provides a comprehensive comparison of a novel this compound derivative, compound 24e , against its precursors and standard chemotherapy agents. The data presented is collated from preclinical studies, highlighting its potential as a tumor immunotherapeutic agent. This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various biologically active molecules.
In Vitro Comparative Analysis: Antiproliferative and Inhibitory Activity
The in vitro efficacy of compound 24e was evaluated against murine colon adenocarcinoma cell lines, MC38 and CT26. Its activity is compared with its parent compounds, SCH-58261 (an A₂A receptor antagonist) and MGCD-0103 (a histone deacetylase inhibitor), and standard chemotherapeutic agents, 5-fluorouracil and oxaliplatin.
| Compound | Target(s) | MC38 (GI₅₀, µM) | CT26 (GI₅₀, µM) | A₂A Receptor (Ki, nM) | HDAC1 (IC₅₀, nM) |
| Compound 24e | A₂A Receptor & HDAC1 | 6.2 | Not Reported | 2.2 | 80.2 |
| SCH-58261 | A₂A Receptor | Limited Efficacy | Not Reported | Potent | Not Applicable |
| MGCD-0103 | HDACs | Limited Efficacy | Not Reported | Not Applicable | Potent |
| 5-Fluorouracil | Thymidylate Synthase | ~1-10 (Estimated Range) | Not Reported | Not Applicable | Not Applicable |
| Oxaliplatin | DNA Synthesis | ~1-5 (Estimated Range) | 48.0 (Resistant Line) | Not Applicable | Not Applicable |
Note: GI₅₀ (50% growth inhibition) values for 5-Fluorouracil and Oxaliplatin in MC38 cells are estimated ranges based on literature for colon cancer cell lines, as direct side-by-side comparisons were not available in the primary study. The IC₅₀ for Oxaliplatin in CT26 is for a resistant cell line and may not reflect the sensitivity of the parental line.
In Vivo Comparative Analysis: Antitumor Efficacy
The antitumor activity of compound 24e was assessed in a syngeneic mouse model using MC38 tumor-bearing C57BL/6 mice. The primary endpoint was the tumor growth inhibition (TGI) rate.
| Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - | 0% |
| Compound 24e | 30 mg/kg | Intraperitoneal, twice daily | 57.8% |
| Compound 24e | 50 mg/kg | Intraperitoneal, twice daily | 81.0% |
| Compound 24e | 60 mg/kg | Intraperitoneal, twice daily | 95.3% |
| SCH-58261 | Not Reported | Not Reported | Limited Efficacy |
| MGCD-0103 | Not Reported | Not Reported | Limited Efficacy |
Notably, all tested dosages of compound 24e were well-tolerated, with no significant body weight loss observed during the experiments.
Experimental Protocols
In Vitro Antiproliferative Assay (GI₅₀ Determination)
-
Cell Lines: Murine colon adenocarcinoma cell lines MC38 and CT26.
-
Method: Cells were seeded in 96-well plates and allowed to adhere overnight. Compounds were added at various concentrations and incubated for a specified period (typically 48-72 hours). Cell viability was assessed using a standard method such as the MTT or SRB assay. The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from dose-response curves.
Radioligand Binding Assay (A₂A Receptor Ki Determination)
-
Target: Adenosine A₂A receptor.
-
Method: Cell membranes expressing the A₂A receptor were incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity was measured to determine the displacement of the radioligand by the test compound. The Ki (inhibition constant) was calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
HDAC Inhibition Assay (IC₅₀ Determination)
-
Target: Histone Deacetylase 1 (HDAC1).
-
Method: Recombinant HDAC1 enzyme was incubated with a fluorogenic substrate and varying concentrations of the test compound. The enzymatic activity was measured by monitoring the fluorescence signal. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, was determined from dose-response curves.
In Vivo Antitumor Efficacy Study
-
Animal Model: Female C57BL/6 mice.
-
Tumor Model: Subcutaneous injection of MC38 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. Compound 24e was administered intraperitoneally twice daily at the specified doses.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., every 2-3 days).
-
Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the proposed dual-targeting mechanism of compound 24e .
Caption: Workflow for the preclinical evaluation of this compound derivatives.
Caption: Dual-targeting mechanism of compound 24e on the A₂A receptor and HDAC1.
Safety Operating Guide
Prudent Disposal of 3-Cyanobenzohydrazide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Cyanobenzohydrazide is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedures for handling and disposing of this chemical compound. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3][4]
Safety and Hazard Profile
This compound presents several hazards that necessitate careful handling and disposal. The compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1][4] Some sources also classify it as harmful if swallowed or in contact with skin.[4] A summary of its key safety information is provided below.
| Hazard Information | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | P264, P270, P301+P312, P330, P501 |
| Acute Dermal Toxicity | Category 4 | P280, P302+P352, P312, P362+P364, P501 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk to personnel and the environment. This process begins with the correct segregation of waste and culminates in its collection by a certified hazardous waste management service.
Caption: Logical steps for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
It is imperative that this compound is not disposed of down the drain or in regular trash.[5] The following steps outline the correct procedure for its disposal:
-
Waste Segregation :
-
Separate waste containing this compound from other waste streams at the point of generation.
-
Distinguish between solid waste (e.g., contaminated personal protective equipment (PPE), empty containers) and liquid waste (e.g., reaction residues, solutions).
-
-
Container Management :
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[5]
-
Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals present.
-
Keep containers securely sealed at all times, except when adding waste.[5]
-
-
Storage :
-
Disposal of Empty Containers :
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5] For highly toxic materials, the first three rinses should be collected.[5]
-
After rinsing, deface or remove the original label before disposing of the container as solid waste.[5]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[5]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented protocol from your EHS department.
-
At present, there are no widely published, specific experimental protocols for the in-lab neutralization or deactivation of this compound. Therefore, reliance on professional waste management services is the recommended and required course of action. Always consult your institution's specific guidelines and safety officers for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
